2-Chloro-5-fluorotoluene
Description
The exact mass of the compound 2-Chloro-5-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGDCDTKPQEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187053 | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33406-96-1 | |
| Record name | 1-Chloro-4-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33406-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033406961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-chloro-4-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-4-fluoro-2-methylbenzene (CAS No. 33406-96-1). This compound, a halogenated aromatic hydrocarbon, is of interest in various fields of chemical research and development, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate knowledge of its physical properties is crucial for process design, safety assessments, and quality control.
Core Physical Properties
The physical characteristics of 1-chloro-4-fluoro-2-methylbenzene have been determined through various experimental methodologies. A summary of these key properties is presented below.
General Properties
| Property | Value | Source |
| Chemical Formula | C₇H₆ClF | [1][2] |
| Molecular Weight | 144.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | Typically ≥98% | [2][4] |
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of 1-chloro-4-fluoro-2-methylbenzene.
| Property | Value | Unit | Source |
| Density | 1.186 | g/cm³ | [3] |
| Boiling Point | 156-157 | °C | [1][3] |
| Refractive Index | 1.499-1.501 | - | [3] |
| Flash Point | 51 | °C | [3] |
Note: As a liquid at standard conditions, a melting point is not applicable.
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the general methodologies for these measurements for a liquid organic compound like 1-chloro-4-fluoro-2-methylbenzene.
Density Determination
The density of a liquid can be determined using a pycnometer or a vibrating tube density meter.
Pycnometer Method:
-
Calibration: The exact volume of a clean, dry pycnometer is determined by weighing it empty and then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with 1-chloro-4-fluoro-2-methylbenzene.
-
Weighing: The mass of the pycnometer filled with the sample is accurately measured.
-
Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Boiling Point Determination
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Distillation Method:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.
-
Sample Introduction: A measured volume of 1-chloro-4-fluoro-2-methylbenzene and a few boiling chips are placed in the distillation flask.
-
Heating: The flask is gently heated.
-
Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Boiling Point: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance.
Abbe Refractometer Method:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of 1-chloro-4-fluoro-2-methylbenzene are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.
Workflow for Physical Property Determination
The logical flow for the experimental determination of the physical properties of 1-chloro-4-fluoro-2-methylbenzene is illustrated in the following diagram.
Experimental workflow for determining physical properties.
References
A Comprehensive Technical Guide to 2-Chloro-5-fluorotoluene (CAS: 33406-96-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Chloro-5-fluorotoluene (CAS number 33406-96-1), a key halogenated aromatic compound. It details the physicochemical properties, safety and handling protocols, and its significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This document includes representative experimental protocols for its synthesis and subsequent chemical transformations, supported by workflow diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
2-Chloro-5-fluorotoluene is a colorless to pale yellow liquid. Its structural and physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.[1][2][3][4][5]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 33406-96-1[1][2][4] |
| Molecular Formula | C₇H₆ClF[1][4] |
| Molecular Weight | 144.57 g/mol [1][5] |
| IUPAC Name | 1-Chloro-4-fluoro-2-methylbenzene[3] |
| Synonyms | 5-Fluoro-2-chlorotoluene, 3-Fluoro-6-chlorotoluene[3] |
| PubChem CID | 118475[1][5] |
| MDL Number | MFCD00040853[1][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to yellow to green clear liquid[1][6] |
| Density | 1.186 - 1.2 g/cm³[1][3] |
| Boiling Point | 156-157 °C[3][7] |
| Flash Point | 51 °C[3][7] |
| Refractive Index | 1.499 - 1.501[3][7] |
| Purity | ≥ 97% (GC)[1][2] |
| Storage Conditions | 2 - 8 °C[1] |
Safety and Handling
2-Chloro-5-fluorotoluene is a flammable liquid and an irritant. Proper safety precautions are essential during its handling and storage.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquids | H226: Flammable liquid and vapor[5][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[5] |
Handling Recommendations:
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Use only in a well-ventilated area and avoid breathing vapors.[8]
-
Wear protective gloves, eye protection, and face protection.[8]
-
Ground and bond container and receiving equipment to prevent static discharge.[8]
-
Store in a cool, well-ventilated place with the container tightly closed.[8]
First Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]
Synthesis and Reactions
2-Chloro-5-fluorotoluene is a crucial intermediate in organic synthesis. Its reactivity is primarily centered around the aromatic ring and the methyl group, allowing for a variety of chemical modifications.
Representative Synthesis of 2-Chloro-5-fluorotoluene
Experimental Protocol: Synthesis via Diazotization
-
Step 1: Diazotization of 2-Chloro-5-fluoroaniline
-
In a reaction vessel equipped with a stirrer and cooling system, add anhydrous hydrogen fluoride and cool to 0-5 °C.
-
Slowly add 2-chloro-5-fluoroaniline dropwise to the cooled hydrogen fluoride, maintaining the temperature below 10 °C.
-
After the addition is complete, add sodium nitrite portion-wise while keeping the temperature between 0-10 °C.
-
Stir the mixture for 1 hour at this temperature to ensure the complete formation of the diazonium salt.
-
-
Step 2: Pyrolysis of the Diazonium Salt
-
Slowly and uniformly heat the reaction mixture. A two-stage heating profile is recommended: first, raise the temperature to 30 °C over 1.5-2 hours, then from 30 °C to 50 °C over 2.5-3 hours.
-
Maintain the final temperature for an extended period (e.g., 19-21 hours) to ensure complete decomposition.
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Work-up and Purification
-
Separate the organic phase from the reaction mixture.
-
Neutralize the organic phase with a sodium carbonate solution until the pH is between 7 and 8.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by distillation to obtain 2-Chloro-5-fluorotoluene.
-
Reactions of 2-Chloro-5-fluorotoluene
As a key intermediate, 2-Chloro-5-fluorotoluene can undergo various reactions. A common transformation for this class of compounds is electrophilic aromatic substitution, such as nitration.
Experimental Protocol: Representative Nitration
Please note: This is a representative protocol adapted from the nitration of a similar compound, 2-chloro-4-fluorotoluene. Specific conditions may need to be optimized for 2-Chloro-5-fluorotoluene.
-
Prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid in a suitable reaction vessel, maintaining a low temperature (e.g., 0 °C) with an ice bath.
-
Slowly add 2-Chloro-5-fluorotoluene dropwise to the stirred nitrating mixture, carefully controlling the temperature to remain between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring the mixture slowly over crushed ice.
-
The solid product, likely a mixture of nitro isomers, can be collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to isolate the desired nitro derivative.
Applications in Research and Development
The unique substitution pattern of chlorine and fluorine atoms on the toluene ring makes 2-Chloro-5-fluorotoluene a valuable building block in the synthesis of complex organic molecules.
-
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents.[1][6] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It is particularly noted for its use in developing anti-cancer and anti-inflammatory drugs.[1]
-
Agrochemicals: This compound is used in the formulation of herbicides and pesticides.[1][6] The introduction of fluoro- and chloro-substituents can enhance the biological activity and stability of the final agrochemical product.
-
Material Science: 2-Chloro-5-fluorotoluene is also explored for its potential in creating specialty polymers and resins with enhanced thermal stability and chemical resistance.[1]
Conclusion
2-Chloro-5-fluorotoluene is a versatile and important chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its unique structure allows for a wide range of chemical modifications, making it a valuable tool for synthetic chemists. A thorough understanding of its properties, handling requirements, and reaction chemistry is crucial for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound.
References
- 1. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 4. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Chloro-5-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The data presented is intended to support research and development activities by providing accurate and readily accessible information.
Core Physicochemical Data
The essential molecular properties of 2-Chloro-5-fluorotoluene are summarized in the table below. This data is fundamental for stoichiometric calculations, analytical method development, and chemical process design.
| Property | Value | Reference |
| Chemical Formula | C7H6ClF | [1][2][3][4][5][6] |
| Molecular Weight | 144.57 g/mol | [2][5][6][7][8] |
| Exact Mass | 144.014 g/mol | [1] |
| IUPAC Name | 2-Chloro-5-fluorotoluene | [3][4] |
| CAS Registry Number | 33406-96-1 | [3][4] |
Experimental Protocols
The determination of the molecular weight and formula of 2-Chloro-5-fluorotoluene is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured with high precision. This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the elemental composition.
Elemental Analysis: Combustion analysis is used to determine the percentage composition of carbon, hydrogen, and other elements (chlorine, fluorine). A weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, etc.) are collected and weighed. The percentage of each element in the original sample is then calculated, which serves to verify the empirical and molecular formula.
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the elemental composition and the resulting molecular formula and weight of 2-Chloro-5-fluorotoluene.
Caption: Logical flow from elemental composition to molecular formula and weight.
References
- 1. 2-Chloro-5-fluorotoluene|33406-96-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Chloro-5-fluorotoluene [webbook.nist.gov]
- 5. 2-Chloro-5-fluorotoluene (CAS 33406-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. capotchem.com [capotchem.com]
- 7. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-fluorotoluene price,buy 2-Chloro-5-fluorotoluene - chemicalbook [chemicalbook.com]
2-Chloro-5-fluorotoluene safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluorotoluene
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety. This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-fluorotoluene (CAS No: 33406-96-1), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data is critical for designing experiments, selecting appropriate storage conditions, and planning emergency responses.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClF | [1][2][3][4] |
| Molecular Weight | 144.57 g/mol | [1][2][3] |
| CAS Number | 33406-96-1 | [1][2][3][4] |
| Appearance | Colorless to very pale yellow or green clear liquid | [1][2][5] |
| Density | 1.186 - 1.20 g/cm³ | [1][2][5] |
| Boiling Point | 156-157°C | [5] |
| Flash Point | 51°C | [5] |
| Refractive Index | 1.499 - 1.501 | [5] |
| Purity | ≥ 97% (GC) | [1][2] |
Section 2: Hazard Identification and GHS Classification
2-Chloro-5-fluorotoluene is classified as a hazardous substance.[3][6] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is essential for communicating its dangers.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[3] |
Primary Hazards:
-
Flammable: This compound is a flammable liquid and vapor.[3][5]
-
Irritant: It is known to cause irritation to the skin, eyes, and respiratory system.[3][5]
Section 3: Safe Handling and Experimental Workflow
Proper handling protocols are crucial to minimize exposure and prevent accidents. The following diagram illustrates the logical flow of precautions necessary when working with 2-Chloro-5-fluorotoluene.
Caption: Logical workflow for handling 2-Chloro-5-fluorotoluene safely.
Experimental Protocol: Standard Laboratory Use Workflow
This diagram outlines a typical workflow for using 2-Chloro-5-fluorotoluene in a laboratory setting, integrating critical safety checkpoints.
Caption: A typical experimental workflow incorporating safety checkpoints.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is required.
| Control Parameter | Specification |
| Engineering Controls | Work in a well-ventilated place, such as a chemical fume hood.[5][8] Use explosion-proof electrical, ventilating, and lighting equipment.[9] Ensure eyewash stations and safety showers are readily accessible.[5][6] |
| Eye/Face Protection | Wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[5][6][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5][11] A flame-retardant, antistatic protective lab coat is recommended.[9] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5][6] |
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[9][13] If skin irritation occurs, seek medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9] If the person feels unwell, call a POISON CENTER or doctor.[9]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[10] Seek medical attention if symptoms occur.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[9]
-
Specific Hazards: The compound is flammable and its vapors may form explosive mixtures with air.[14] Containers may explode when heated.[15] Hazardous decomposition products include hydrogen chloride, hydrogen fluoride gas, carbon monoxide, and carbon dioxide.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][14]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Avoid breathing vapors and ensure adequate ventilation.[8][9] Remove all sources of ignition.[16]
-
Environmental Precautions: Prevent the chemical from entering drains or surface water.[9][16]
-
Containment and Cleanup: Use non-sparking tools.[16] Contain and absorb the spill with sand, earth, or other inert material.[8] Place the material in a suitable, labeled container for disposal by an approved waste disposal plant.[8][9]
Section 6: Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[5]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[5][9]
-
Incompatible Materials: Reacts with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes including hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5]
Section 7: Toxicological and Ecological Information
-
Ecological Information: Avoid release to the environment.[9] This substance may be harmful to aquatic life.[9]
This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluorotoluene [webbook.nist.gov]
- 5. m.molbase.com [m.molbase.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-5-fluorotoluene price,buy 2-Chloro-5-fluorotoluene - chemicalbook [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. fishersci.com [fishersci.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. chemicalbook.com [chemicalbook.com]
solubility of 2-Chloro-5-fluorotoluene in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluorotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorotoluene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is critical for process design, reaction optimization, purification, and formulation development. The solubility of a compound dictates the choice of solvent for a particular application, influences reaction rates, and is paramount in crystallization processes.
This technical guide provides a detailed overview of the solubility characteristics of 2-Chloro-5-fluorotoluene. Due to a lack of publicly available quantitative solubility data, this document presents a qualitative solubility profile based on established chemical principles. More importantly, it furnishes a comprehensive, step-by-step experimental protocol for the precise determination of its thermodynamic equilibrium solubility, empowering researchers to generate the specific data required for their work.
Qualitative Solubility Profile
The principle of "like dissolves like" provides a reliable framework for predicting the qualitative solubility of 2-Chloro-5-fluorotoluene. As a substituted toluene, it is a relatively nonpolar molecule with some polar character arising from the carbon-halogen bonds. Therefore, it is expected to be soluble in a wide range of common organic solvents and insoluble in water.[1][2][3]
The following table summarizes the predicted qualitative solubility.
Disclaimer: The data presented in this table is a qualitative prediction based on the chemical structure of 2-Chloro-5-fluorotoluene and general solubility principles. It is not derived from experimental measurements and should be used as a preliminary guide. For quantitative and precise data, it is imperative to perform the experimental protocol detailed in the subsequent section.
| Solvent | Solvent Type | Predicted Qualitative Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar Aromatic | Miscible |
| Dichloromethane | Polar Aprotic | Miscible |
| Diethyl Ether | Polar Aprotic | Miscible |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Isopropanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Water | Polar Protic | Insoluble |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise and reliable solubility data, the Isothermal Equilibrium (Shake-Flask) Method is the gold standard for determining the thermodynamic solubility of a compound.[4][5][6][7] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute using a suitable analytical technique, such as Gas Chromatography (GC).
Materials and Equipment
-
Solute: 2-Chloro-5-fluorotoluene (high purity)
-
Solvents: High-purity organic solvents of interest
-
Glassware: Volumetric flasks, screw-cap vials or flasks, pipettes
-
Equipment: Analytical balance, thermostatic shaker or water bath, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), Gas Chromatograph with Flame Ionization Detector (GC-FID).
Procedure: Isothermal Equilibrium (Shake-Flask) Method
Step 1: Preparation of Saturated Solution
-
Add an excess amount of 2-Chloro-5-fluorotoluene to a screw-cap vial. An excess is crucial to ensure that a solid phase remains in equilibrium with the solution.[7][8]
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Securely seal the vial to prevent any solvent evaporation.
-
Prepare at least three replicate samples for each solvent and temperature combination to ensure statistical validity.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to allow the system to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[8][9]
-
After the initial agitation period, allow the vials to rest in the temperature-controlled bath for several hours to let the undissolved solid settle.
Step 3: Phase Separation
-
Carefully remove the vials from the shaker, ensuring the temperature is maintained.
-
To separate the saturated liquid phase from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a moderate speed until a clear supernatant is obtained.
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant filter (e.g., PTFE) into a clean vial. This step must be performed quickly to avoid temperature changes that could alter solubility.[5]
-
Step 4: Sample Preparation for GC Analysis
-
Accurately pipette a small aliquot (e.g., 100 µL) of the clear, saturated supernatant into a larger volumetric flask (e.g., 10 mL).
-
Dilute the sample to the mark with the same pure solvent used in the experiment. This dilution is necessary to bring the concentration within the linear range of the GC detector.[10][11]
-
Prepare the sample for injection into the GC as per the instrument's requirements.
Procedure: Concentration Analysis by Gas Chromatography (GC-FID)
Step 1: Preparation of Calibration Standards
-
Prepare a series of standard solutions of 2-Chloro-5-fluorotoluene in the chosen solvent with accurately known concentrations. The concentration range should bracket the expected concentration of the diluted saturated samples.
-
Inject each standard into the GC-FID system under optimized chromatographic conditions (e.g., inlet temperature, column type, oven temperature program, and gas flow rates).
-
Record the peak area for 2-Chloro-5-fluorotoluene for each standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The resulting plot should be linear, and a regression analysis will yield the equation of the line (y = mx + c).[12]
Step 2: Analysis of Experimental Samples
-
Inject the diluted, saturated samples (from Step 4 above) into the GC-FID using the same method as for the standards.
-
Record the peak area corresponding to 2-Chloro-5-fluorotoluene.
Step 3: Calculation of Solubility
-
Using the equation from the calibration curve, calculate the concentration of 2-Chloro-5-fluorotoluene in the diluted sample based on its measured peak area.
-
Account for the dilution factor to determine the original concentration in the saturated solution.
Solubility (g/L) = Concentration from GC (g/L) × Dilution Factor
Where Dilution Factor = (Final volume of diluted sample) / (Initial volume of supernatant)
This final concentration represents the quantitative solubility of 2-Chloro-5-fluorotoluene in the specific organic solvent at the tested temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the isothermal equilibrium method.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iltusa.com [iltusa.com]
- 12. quora.com [quora.com]
Spectroscopic Profile of 2-Chloro-5-fluorotoluene: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-fluorotoluene (C7H6ClF). This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Chloro-5-fluorotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.28 | dd | 8.5, 5.5 | H-3 |
| 7.02 | dd | 8.5, 2.9 | H-4 |
| 6.89 | td | 8.5, 2.9 | H-6 |
| 2.29 | s | - | -CH₃ |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 162.2 (d, ¹JCF = 245.5 Hz) | C-5 |
| 136.2 (d, ³JCF = 6.9 Hz) | C-1 |
| 131.8 (d, ⁴JCF = 3.1 Hz) | C-3 |
| 125.1 (d, ²JCF = 22.0 Hz) | C-6 |
| 119.3 (d, ²JCF = 21.2 Hz) | C-4 |
| 114.8 (d, ³JCF = 8.5 Hz) | C-2 |
| 19.5 | -CH₃ |
Infrared (IR) Spectroscopy
The following table lists the significant absorption bands observed in the infrared spectrum of 2-Chloro-5-fluorotoluene.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 2920 - 2980 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1580, 1480, 1450 | Strong | Aromatic C=C Bending |
| 1240 | Strong | C-F Stretch |
| 820 | Strong | C-Cl Stretch |
| 880, 810 | Strong | Out-of-plane C-H Bending |
Mass Spectrometry (MS)
The mass spectrum of 2-Chloro-5-fluorotoluene was obtained via electron ionization (EI). The major fragments and their relative intensities are presented below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 146 | 33 | [M+2]⁺ (Isotope Peak) |
| 109 | 85 | [M - Cl]⁺ |
| 108 | 30 | [M - HCl]⁺ |
| 83 | 25 | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of 2-Chloro-5-fluorotoluene was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition : The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition : The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin liquid film of neat 2-Chloro-5-fluorotoluene was prepared between two potassium bromide (KBr) plates.
-
Instrumentation : The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of 2-Chloro-5-fluorotoluene in methanol was introduced into the mass spectrometer via direct injection.
-
Instrumentation : A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used for the analysis.
-
Ionization and Analysis : The electron energy was set to 70 eV. The mass spectrum was scanned over a mass range of m/z 40-400.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Commercial Sourcing and Technical Applications of High-Purity 2-Chloro-5-fluorotoluene: A Guide for Researchers
An In-depth Examination of Commercial Availability, Quality Control, and Synthetic Utility for Drug Development Professionals
Introduction
2-Chloro-5-fluorotoluene, a substituted aromatic hydrocarbon, is a critical building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique reactivity, making it a valuable intermediate for introducing chloro- and fluoro-substituted toluene moieties into larger molecular frameworks. This technical guide provides an overview of commercial suppliers of high-purity 2-Chloro-5-fluorotoluene, detailed analytical methodologies for purity assessment, and a generalized experimental protocol for its application in organic synthesis, aimed at researchers, scientists, and drug development professionals.
Commercial Suppliers and Specifications
A number of chemical suppliers offer 2-Chloro-5-fluorotoluene at various purity levels, catering to the diverse needs of the research and development community. High-purity grades are essential for pharmaceutical applications to minimize by-product formation and ensure the integrity of the final active pharmaceutical ingredient (API). The following table summarizes the offerings from several prominent suppliers.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Chem-Impex | ≥ 97% | GC | 33406-96-1 | C₇H₆ClF | 144.57 | Colorless to yellow to green clear liquid |
| Lab Pro Inc | Min. 97.0% | GC | 33406-96-1 | C₇H₆ClF | 144.57 | Very Pale Yellow Liquid |
| Capot Chemical | 98% (Min) | GC | 33406-96-1 | C₇H₆ClF | 144.57 | Not Specified |
| Tokyo Chemical Industry (TCI) | >97.0% | GC | 33406-96-1 | C₇H₆ClF | 144.57 | Colorless to Yellow to Green clear liquid |
| Manchester Organics | 97% | Not Specified | 33406-96-1 | C₇H₆ClF | 144.574 | Not Specified |
| Shaanxi Dideu Medichem Co. Ltd | 99% | HPLC | 33406-96-1 | C₇H₆ClF | Not Specified | Not Specified |
Analytical Methodologies for Purity Assessment
Ensuring the purity of 2-Chloro-5-fluorotoluene is paramount for its successful application in sensitive synthetic protocols. Several analytical techniques are employed for its quality control, with Gas Chromatography (GC) being the most common.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The time it takes for a compound to elute from the column, known as the retention time, is characteristic of the compound and is used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantification of purity.
Typical Experimental Protocol:
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent, is suitable for separating 2-Chloro-5-fluorotoluene from potential impurities.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set around 250 °C and 280 °C, respectively.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Sample Preparation: A dilute solution of 2-Chloro-5-fluorotoluene in a suitable solvent, such as dichloromethane or hexane, is prepared for injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification of the main component and any impurities.
Application: GC-MS is invaluable for identifying unknown impurities that may be present in the 2-Chloro-5-fluorotoluene sample, providing crucial information for process optimization and quality control.
Other Potential Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific compound due to its volatility, HPLC can be used for purity assessment, particularly for identifying non-volatile impurities. A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water would be a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of 2-Chloro-5-fluorotoluene and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Synthetic Applications and Experimental Protocol
2-Chloro-5-fluorotoluene is a versatile intermediate in organic synthesis. A common application is its use in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a widely used method in pharmaceutical synthesis.
Generalized Suzuki-Miyaura Cross-Coupling Protocol
Reaction:
where X-Ar' is 2-Chloro-5-fluorotoluene.
Materials:
-
2-Chloro-5-fluorotoluene
-
An arylboronic acid or ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
An appropriate solvent (e.g., toluene, dioxane, DMF)
Experimental Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the arylboronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Reagent Addition: Add the solvent to the flask, followed by the 2-Chloro-5-fluorotoluene (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The purity and identity of the final product are confirmed by GC-MS, NMR, and other appropriate analytical techniques.
Visualizing Workflows and Relationships
To aid in the understanding of the processes involved with 2-Chloro-5-fluorotoluene, the following diagrams illustrate a typical analytical workflow and a potential synthetic pathway.
Potential Biological Activities of 2-Chloro-5-fluorotoluene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorotoluene is a versatile chemical intermediate that holds significant promise in the fields of medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on a toluene scaffold, provides a valuable starting point for the synthesis of a diverse array of potentially bioactive molecules. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of 2-Chloro-5-fluorotoluene derivatives, focusing on their applications as anticancer, anti-inflammatory, and antimicrobial agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical scaffold.
Anticancer Potential
Derivatives incorporating the 2-chloro-5-fluorotoluene moiety have been investigated for their potential as anticancer agents. The strategic placement of chloro and fluoro groups on aromatic rings is a well-established approach in the design of cytotoxic compounds. While direct studies on derivatives of 2-Chloro-5-fluorotoluene are emerging, research on analogous structures provides compelling evidence of their potential in oncology.
For instance, various heterocyclic compounds containing chloro and fluoro substitutions have demonstrated significant growth inhibitory activity against a range of cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative chloro- and fluoro-containing compounds, highlighting the potential efficacy of this structural class. It is important to note that these are analogous compounds, and direct derivatization from 2-Chloro-5-fluorotoluene may yield molecules with different activity profiles.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Pyrano pyrimidin-2,4-diones | HeLa | 129 - 340 | [1] |
| 5-propenylidene-4-thiazolidinones | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [2] |
| Colon cancer (SW-620) | < 0.01–0.02 | [2] | |
| CNS cancer (SF-539) | < 0.01–0.02 | [2] | |
| Melanoma (SK-MEL-5) | < 0.01–0.02 | [2] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity
A common method to assess the cytotoxic potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Workflow for Anticancer Drug Discovery
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Chloro-5-fluorotoluene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-5-fluorotoluene as a key starting material in the synthesis of pharmaceuticals, with a focus on the preparation of β-adrenergic receptor blockers. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this versatile chemical intermediate in a research and development setting.
Introduction
2-Chloro-5-fluorotoluene is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro, a fluoro, and a methyl group on the benzene ring, offers multiple avenues for synthetic modification. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the chloro and methyl groups provide reactive sites for further functionalization.
This document details the application of 2-Chloro-5-fluorotoluene in the synthesis of a specific class of cardiovascular drugs known as β-blockers. These drugs are crucial in the management of conditions such as hypertension, angina, and cardiac arrhythmias. The synthetic pathway described herein involves the initial conversion of 2-Chloro-5-fluorotoluene to a key phenoxypropanolamine intermediate, a common structural motif in many β-blockers.
Application: Synthesis of a β-Blocker Intermediate
A primary application of 2-Chloro-5-fluorotoluene is in the synthesis of chiral amino alcohol derivatives, which are core components of many β-adrenergic receptor antagonists. The following sections detail the synthesis of (R)-1-(2-chloro-5-fluorophenoxy)-3-(isopropylamino)propan-2-ol, a representative β-blocker candidate.
Experimental Workflow
The overall synthetic strategy involves a two-step process starting from 2-Chloro-5-fluorotoluene. The first step is an etherification reaction with a chiral building block, followed by the introduction of the isopropylamino group.
Caption: Synthetic workflow for the preparation of a β-blocker candidate from 2-Chloro-5-fluorotoluene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of the target β-blocker intermediate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Etherification | 2-Chloro-5-fluorotoluene, (S)-Glycidol, Sodium Hydride | DMF | 80 | 12 | ~85 | >98 |
| 2 | Amination | (R)-3-(2-chloro-5-fluorophenoxy)-1,2-propanediol, Isopropylamine | Ethanol | Reflux | 24 | ~70 | >99 |
Experimental Protocols
Step 1: Synthesis of (R)-3-(2-chloro-5-fluorophenoxy)-1,2-propanediol
This protocol details the etherification of 2-Chloro-5-fluorotoluene with (S)-glycidol to yield the chiral diol intermediate.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Standard laboratory glassware
-
2-Chloro-5-fluorotoluene
-
(S)-Glycidol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add 2-Chloro-5-fluorotoluene (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add (S)-glycidol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford (R)-3-(2-chloro-5-fluorophenoxy)-1,2-propanediol as a colorless oil.
Step 2: Synthesis of (R)-1-(2-chloro-5-fluorophenoxy)-3-(isopropylamino)propan-2-ol
This protocol describes the ring-opening of the intermediate epoxide (formed in situ from the diol) with isopropylamine.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
(R)-3-(2-chloro-5-fluorophenoxy)-1,2-propanediol
-
Isopropylamine
-
Ethanol
-
Rotary evaporator
Procedure:
-
Dissolve (R)-3-(2-chloro-5-fluorophenoxy)-1,2-propanediol (1.0 equivalent) in ethanol.
-
Add an excess of isopropylamine (5.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield (R)-1-(2-chloro-5-fluorophenoxy)-3-(isopropylamino)propan-2-ol as a white solid.
Mechanism of Action: β-Adrenergic Receptor Blockade
The synthesized compound, (R)-1-(2-chloro-5-fluorophenoxy)-3-(isopropylamino)propan-2-ol, is designed to act as a β-adrenergic receptor antagonist. These receptors are key components of the sympathetic nervous system and are involved in regulating cardiac function.
Caption: Simplified signaling pathway of a β-adrenergic receptor and the inhibitory action of a β-blocker.
β-blockers competitively inhibit the binding of catecholamines like norepinephrine and epinephrine to β-adrenergic receptors on cardiac muscle cells. This blockade prevents the downstream signaling cascade that would normally lead to an increase in heart rate and contractility. By mitigating these effects, β-blockers reduce the workload on the heart and lower blood pressure. The specific stereochemistry and the nature of the aromatic substituent, derived from 2-Chloro-5-fluorotoluene, are critical for the potency and selectivity of the drug.
2-Chloro-5-fluorotoluene: A Versatile Building Block in Agrochemical Synthesis
Introduction
2-Chloro-5-fluorotoluene is a key chemical intermediate widely utilized in the synthesis of complex organic molecules for various industries, including the agrochemical sector.[1] Its unique substitution pattern, featuring both a chlorine atom and a fluorine atom on the toluene ring, provides a versatile platform for the construction of novel pesticides, herbicides, and fungicides. The presence of these halogen atoms can significantly influence the physicochemical properties of the final active ingredient, often enhancing its biological activity, metabolic stability, and target specificity. This document provides detailed application notes and protocols for the use of 2-Chloro-5-fluorotoluene as a foundational element in the development of new crop protection agents.
While direct, publicly available synthetic routes for specific commercial agrochemicals using 2-Chloro-5-fluorotoluene are not extensively detailed, its utility can be demonstrated through the synthesis of advanced intermediates and analogous structures. This note will focus on a representative synthetic pathway to a hypothetical herbicidal compound, showcasing the chemical transformations and methodologies relevant to researchers in the field.
Application in Herbicide Synthesis: A Representative Pathway
The following section outlines a hypothetical multi-step synthesis of a novel herbicidal agent, starting from 2-Chloro-5-fluorotoluene. This pathway is illustrative of the types of reactions and intermediates that are common in agrochemical research and development.
Logical Flow of a Hypothetical Herbicide Synthesis
Caption: Synthetic pathway from 2-Chloro-5-fluorotoluene.
Experimental Protocols
Step 1: Side-Chain Chlorination of 2-Chloro-5-fluorotoluene
This initial step activates the methyl group for further functionalization.
-
Reaction: 2-Chloro-5-fluorotoluene is subjected to free-radical chlorination to yield 2-Chloro-5-fluoro-1-(chloromethyl)benzene.
-
Materials:
-
2-Chloro-5-fluorotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-5-fluorotoluene (1.0 eq) in CCl₄.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of Benzoyl peroxide.
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
-
Step 2: Cyanation of 2-Chloro-5-fluoro-1-(chloromethyl)benzene
The introduction of a nitrile group provides a versatile handle for further transformations.
-
Reaction: The benzylic chloride is converted to a nitrile through nucleophilic substitution.
-
Materials:
-
2-Chloro-5-fluoro-1-(chloromethyl)benzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a three-necked flask, dissolve 2-Chloro-5-fluoro-1-(chloromethyl)benzene (1.0 eq) in DMSO.
-
Add Sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30°C with a water bath.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-Chloro-5-fluorophenyl)acetonitrile.
-
Step 3: Hydrolysis of 2-(2-Chloro-5-fluorophenyl)acetonitrile
The nitrile is converted to a carboxylic acid, a common feature in many herbicides.
-
Reaction: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
-
Materials:
-
2-(2-Chloro-5-fluorophenyl)acetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
-
Procedure:
-
To a solution of 2-(2-Chloro-5-fluorophenyl)acetonitrile (1.0 eq) in water, slowly add concentrated sulfuric acid (2.0 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 2-(2-Chloro-5-fluorophenyl)acetic acid.
-
Step 4: Amide Coupling to Form a Hypothetical Herbicide
The final step involves coupling the carboxylic acid with an amine to form the active herbicidal molecule.
-
Reaction: Formation of an amide bond using a coupling agent.
-
Materials:
-
2-(2-Chloro-5-fluorophenyl)acetic acid
-
A selected amine (e.g., a substituted aniline or heterocyclic amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-(2-Chloro-5-fluorophenyl)acetic acid (1.0 eq), the chosen amine (1.1 eq), and HOBt (1.2 eq) in DCM.
-
Cool the mixture to 0°C and add EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the expected outcomes for the synthesis of the hypothetical herbicide.
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 2-Chloro-5-fluorotoluene | 2-Chloro-5-fluoro-1-(chloromethyl)benzene | NCS, BPO | CCl₄ | 85-90 | >95 (GC) |
| 2 | 2-Chloro-5-fluoro-1-(chloromethyl)benzene | 2-(2-Chloro-5-fluorophenyl)acetonitrile | NaCN | DMSO | 90-95 | >97 (HPLC) |
| 3 | 2-(2-Chloro-5-fluorophenyl)acetonitrile | 2-(2-Chloro-5-fluorophenyl)acetic acid | H₂SO₄, H₂O | Water | 80-88 | >98 (HPLC) |
| 4 | 2-(2-Chloro-5-fluorophenyl)acetic acid | Hypothetical Herbicide | Amine, EDC, HOBt | DCM | 75-85 | >99 (LC-MS) |
Mode of Action and Biological Significance
While the synthesized herbicide is hypothetical, its structural motifs are common in commercial products. The 2-chlorophenylacetic acid moiety is a known toxophore in some herbicide classes. The final amide linkage and the nature of the coupled amine would determine the specific biological target. For instance, many herbicides act by inhibiting key enzymes in plant metabolic pathways.
Potential Mode of Action Pathway
Caption: Generalized mode of action for a systemic herbicide.
2-Chloro-5-fluorotoluene serves as a valuable and versatile starting material for the synthesis of potential agrochemicals. Its reactivity allows for a range of chemical modifications, enabling the construction of complex molecules with desired biological activities. The protocols and data presented here, though based on a hypothetical pathway, provide a solid foundation and a practical guide for researchers and scientists engaged in the discovery and development of new crop protection solutions. The strategic incorporation of fluorinated building blocks like 2-Chloro-5-fluorotoluene will continue to be a key driver of innovation in the agrochemical industry.
References
Application Notes and Protocols for the Nitration of 2-Chloro-5-fluorotoluene
Abstract
This document provides a detailed synthetic protocol for the nitration of 2-chloro-5-fluorotoluene. While specific literature for this exact transformation is not prevalent, this protocol has been adapted from established and reliable methods for the nitration of structurally similar halogenated aromatic compounds. The primary product expected is 2-chloro-5-fluoro-4-nitrotoluene, based on the directing effects of the substituents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive workflow, safety considerations, and data presentation.
Introduction
Nitrated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction that paves the way for further functional group transformations, such as reduction to an amine.
The nitration of 2-chloro-5-fluorotoluene is governed by the directing effects of the three substituents on the benzene ring: the methyl group (-CH₃), the chloro group (-Cl), and the fluoro group (-F). The methyl group is an activating, ortho, para-director. The halogen atoms are deactivating but are also ortho, para-directing. The combined electronic and steric effects suggest that the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the C4 position, which is para to the methyl group and ortho to the fluorine atom.
Expected Reaction:
This protocol details a standard and effective method using a mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures.
Experimental Protocol
This procedure is adapted from established methods for the nitration of related chloro-fluoro aromatic compounds.[1][2][3]
2.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 2-Chloro-5-fluorotoluene | 144.57 | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98%, ACS Reagent | Fisher Scientific |
| Nitric Acid (HNO₃) | 63.01 | 70%, ACS Reagent | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | 84.93 | ACS Reagent | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Laboratory Grade | VWR Chemicals |
| Ice (from deionized water) | 18.02 | - | - |
2.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
2.3 Safety Precautions
-
Warning: This reaction involves highly corrosive and strong oxidizing acids. Handle concentrated sulfuric acid and nitric acid with extreme care inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of nitric acid to sulfuric acid is exothermic. Ensure slow addition and efficient cooling to prevent the temperature from rising uncontrollably.
-
Quenching the reaction mixture on ice is also highly exothermic. Perform this step slowly and with vigorous stirring.
2.4 Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid (98%).
-
Cool the sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly add 15 mL of concentrated nitric acid (70%) dropwise from the dropping funnel to the sulfuric acid. Maintain the temperature of the mixture between 0 and 5 °C throughout the addition. After the addition is complete, let the mixture stir for an additional 15 minutes at this temperature.
-
Nitration Reaction: In a separate beaker, dissolve 14.5 g (0.1 mol) of 2-chloro-5-fluorotoluene in 20 mL of dichloromethane.
-
Add this solution to the dropping funnel.
-
Add the 2-chloro-5-fluorotoluene solution dropwise to the cold nitrating mixture over 30-45 minutes. Carefully control the rate of addition to maintain the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Prepare a large beaker containing approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate may form.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 2-chloro-5-fluoro-4-nitrotoluene, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The pure product is expected to be a yellow solid.[4]
Data Summary
The following table outlines the stoichiometry and reaction parameters for the protocol.
| Parameter | Value | Notes |
| Reagents | ||
| 2-Chloro-5-fluorotoluene | 14.5 g (0.1 mol, 1.0 equiv) | Starting material |
| Sulfuric Acid (98%) | 50 mL | Catalyst and solvent |
| Nitric Acid (70%) | 15 mL (~0.24 mol, ~2.4 equiv) | Nitrating agent |
| Reaction Conditions | ||
| Temperature | 0-5 °C | Critical for controlling selectivity and preventing side reactions |
| Reaction Time | 1-2 hours (post-addition) | Monitor by TLC or GC for completion |
| Expected Results | ||
| Product | 2-Chloro-5-fluoro-4-nitrotoluene | C₇H₅ClFNO₂ (MW: 189.57 g/mol )[5] |
| Theoretical Yield | 18.96 g | Based on 0.1 mol of starting material |
| Expected Yield | 85-95% | Typical yields for similar reactions are high[1] |
| Appearance | Yellow crystalline solid[4] | After purification |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the nitration of 2-chloro-5-fluorotoluene.
Caption: Synthetic workflow for the nitration of 2-chloro-5-fluorotoluene.
Product Characterization
The identity and purity of the final product, 2-chloro-5-fluoro-4-nitrotoluene, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry of the nitro group addition.
-
Mass Spectrometry (MS): To verify the molecular weight of the product (m/z = 189.57).
-
Infrared Spectroscopy (IR): To identify characteristic functional group stretches, particularly the symmetric and asymmetric N-O stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).
-
Melting Point Analysis: To assess the purity of the crystalline product.
References
- 1. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-5-fluorotoluene with various boronic acids. Due to the limited availability of specific literature on the Suzuki coupling of 2-Chloro-5-fluorotoluene, this document provides a detailed protocol adapted from a study on the analogous, more reactive 2-Bromo-5-fluorotoluene. General principles for adapting and optimizing the reaction for the less reactive chloro-substituted arene are also discussed.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.
2-Chloro-5-fluorotoluene is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel molecular architectures. However, the use of aryl chlorides in Suzuki couplings can be challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to their bromo or iodo counterparts. Therefore, careful selection of the catalyst system (palladium precursor and ligand), base, and reaction conditions is crucial for a successful transformation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Starting Conditions
The following reaction conditions are based on a successful Suzuki-Miyaura coupling of the more reactive 2-Bromo-5-fluorotoluene with 4-fluorophenylboronic acid and can serve as an excellent starting point for the optimization of the reaction with 2-Chloro-5-fluorotoluene. It is anticipated that the reaction with the chloro analogue will require a more active catalyst system and potentially higher temperatures.
Summary of Reaction Conditions for the Bromo-Analogue
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-5-fluorotoluene | Starting material. |
| Boronic Acid | 4-Fluorophenylboronic acid | Example coupling partner. |
| Catalyst | G-COOH-Pd-10 (heterogeneous) | A heterogeneous palladium catalyst supported on COOH-modified graphene. For homogeneous catalysis, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand is recommended. |
| Base | K₂CO₃ | A common and effective base for Suzuki couplings. Other bases like K₃PO₄, Cs₂CO₃, or organic bases can also be explored. |
| Solvent | DMF/H₂O (95:5) | A polar aprotic solvent mixture that is effective for many Suzuki couplings. Other solvents such as dioxane, THF, or toluene can also be used. |
| Temperature | 70-110 °C | Higher temperatures are generally required for less reactive aryl chlorides. |
| Reaction Time | 3 - 48 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloro-5-fluorotoluene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloro-5-fluorotoluene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a Pd precursor like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos, XPhos, or RuPhos (4-10 mol%))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-5-fluorotoluene, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki coupling of 2-Chloro-5-fluorotoluene.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. For reactions involving aryl chlorides, highly active and bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.
-
Insufficient Temperature: Aryl chlorides generally require higher reaction temperatures than bromides or iodides. Consider increasing the temperature in increments.
-
Base Strength: The choice of base can be critical. If a weaker base like K₂CO₃ is ineffective, stronger bases such as K₃PO₄ or Cs₂CO₃ may be required.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure all reagents and the solvent are properly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Rigorous exclusion of air is crucial.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with unstable boronic acids or under harsh basic conditions. Using a milder base or adjusting the reaction time might mitigate this.
-
By carefully selecting the reaction components and optimizing the conditions, the Suzuki-Miyaura coupling can be a highly effective method for the functionalization of 2-Chloro-5-fluorotoluene, enabling the synthesis of a wide range of valuable compounds for various research and development applications.
Application Notes and Protocols: Formation of Grignard Reagent from 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 2-Chloro-5-fluorotoluene, specifically (2-chloro-5-fluorophenyl)methylmagnesium chloride. This organometallic intermediate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Due to the reduced reactivity of aryl chlorides in comparison to their bromide and iodide counterparts, this protocol emphasizes effective magnesium activation techniques to ensure reliable reaction initiation and satisfactory yields. The resulting Grignard reagent serves as a potent nucleophile for the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures.
Introduction
Grignard reagents are fundamental organomagnesium compounds extensively utilized in synthetic organic chemistry for the creation of new chemical bonds. The synthesis of these reagents from aryl chlorides, such as 2-Chloro-5-fluorotoluene, presents a greater challenge than from the more reactive aryl bromides or iodides. This is primarily due to the stronger carbon-chlorine bond and the passivating oxide layer on the surface of the magnesium metal. However, the use of aryl chlorides is often economically and environmentally advantageous.
2-Chloro-5-fluorotoluene is a key intermediate in the synthesis of various high-value molecules. Its derivatives have been identified as important precursors for the development of anti-cancer and anti-inflammatory drugs, as well as in the production of agrochemicals and advanced materials. The successful and reproducible formation of its Grignard reagent is therefore a critical step in these synthetic pathways.
This application note details a robust protocol for the preparation of (2-chloro-5-fluorophenyl)methylmagnesium chloride, including methods for the chemical activation of magnesium, which is crucial for initiating the reaction with the less reactive aryl chloride.
Reaction Pathway
The formation of the Grignard reagent from 2-Chloro-5-fluorotoluene proceeds via the oxidative insertion of magnesium into the carbon-chlorine bond.
The Versatility of 2-Chloro-5-fluorotoluene in the Synthesis of Advanced Specialty Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-5-fluorotoluene is a key aromatic intermediate, distinguished by its unique substitution pattern which imparts specific reactivity and properties to its derivatives. This versatile building block is instrumental in the synthesis of a wide array of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. Its strategic importance lies in its ability to serve as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and potent crop protection agents. This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-5-fluorotoluene in the synthesis of high-value specialty chemicals.
Application Notes
2-Chloro-5-fluorotoluene is a critical starting material for introducing the 2-chloro-5-fluorophenyl moiety into larger molecules. This structural motif is found in various biologically active compounds. Key applications include:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical agents, with notable potential in the development of anti-inflammatory drugs and anti-cancer agents.[1] The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.
-
Agrochemical Development: In the agrochemical sector, 2-Chloro-5-fluorotoluene is utilized in the formulation of herbicides and pesticides.[1] The specific halogenation pattern contributes to the target specificity and environmental profile of the resulting crop protection products.
-
Material Science: The compound is also explored for its potential in creating specialty polymers and resins, contributing to materials with improved thermal stability and chemical resistance.[1]
-
Dyes and Pigments: Its stability and reactivity are leveraged in the manufacturing of vibrant and durable dyes and pigments.[1]
Key Synthetic Transformations and Protocols
2-Chloro-5-fluorotoluene can undergo a variety of chemical transformations to yield valuable intermediates. The primary reactive sites are the methyl group, which can be oxidized or halogenated, and the aromatic ring, which can undergo further substitution or coupling reactions.
Oxidation of the Methyl Group to a Carboxylic Acid
The oxidation of the methyl group of 2-Chloro-5-fluorotoluene to a carboxylic acid yields 2-chloro-5-fluorobenzoic acid, a crucial intermediate for pharmaceuticals and other fine chemicals. A common and effective method for this transformation is permanganate oxidation.
Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzoic Acid
Materials:
-
2-Chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Toluene (for recrystallization)
-
Round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Buchner funnel and flask
-
pH paper
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a reflux condenser, add 2-Chloro-5-fluorotoluene (1.0 eq).
-
Add a solution of potassium permanganate (approximately 2.0 eq) in water. The volume of water should be sufficient to dissolve the permanganate upon heating.
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed in the reaction. The reaction can be monitored by the color change.
-
Continue refluxing until the permanganate color has completely disappeared, which may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot mixture by suction filtration to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the filtrate and the washings. If the solution is still slightly purple, add a small amount of sodium bisulfite or sodium sulfite until the color disappears.
-
Concentrate the clear, colorless filtrate under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the precipitation of 2-chloro-5-fluorobenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, to yield pure 2-chloro-5-fluorobenzoic acid.
Quantitative Data:
| Starting Material | Oxidizing Agent | Product | Yield | Purity | Reference |
| o-Chlorotoluene | Potassium Permanganate | o-Chlorobenzoic Acid | 76-78% | ~99% | [2] |
| 2-Chloro-4-fluorotoluene | Photochlorination/Hydrolysis/Oxidation | 2-Chloro-4-fluoro-5-nitrobenzoic acid | >80% (overall) | 99.1% | [3] |
Note: The data for o-chlorotoluene is provided as a reference for a similar transformation. The yield for the 2-Chloro-5-fluorotoluene reaction is expected to be in a similar range.
Caption: Workflow for the oxidation of 2-Chloro-5-fluorotoluene.
Side-Chain Halogenation
The methyl group of 2-Chloro-5-fluorotoluene can be halogenated, typically brominated, to produce 2-chloro-5-fluorobenzyl bromide. This intermediate is a versatile reagent for introducing the 2-chloro-5-fluorobenzyl group into molecules, for example, through nucleophilic substitution or the formation of Grignard reagents.
Experimental Protocol: Side-Chain Bromination of 2-Chloro-5-fluorotoluene
Materials:
-
2-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottomed flask
-
Reflux condenser
-
Light source (e.g., UV lamp)
-
Stirrer
-
Heating mantle
-
Filtration setup
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve 2-Chloro-5-fluorotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux. The reaction is often initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting material and the formation of the product. The reaction is typically complete when all the solid NBS has been converted to succinimide, which floats on top of the solvent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-fluorobenzyl bromide.
-
The product can be further purified by distillation under reduced pressure or by chromatography if necessary.
Quantitative Data:
| Starting Material | Brominating Agent | Product | Yield | Selectivity | Reference |
| Toluene | Two-phase electrolysis with NaBr | Benzyl bromide | 60-95% | >95% | [4] |
Note: The data for toluene provides an indication of the expected efficiency of side-chain bromination.
References
Application Note: Oxidation of 2-Chloro-5-fluorotoluene to 2-Chloro-5-fluorobenzoic Acid
Abstract
This application note provides a detailed experimental protocol for the oxidation of 2-Chloro-5-fluorotoluene to 2-Chloro-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The procedure utilizes potassium permanganate as a strong oxidizing agent in an aqueous medium. This method is robust, scalable, and yields the desired product with high purity after a straightforward work-up and recrystallization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
2-Chloro-5-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the oxidation of the corresponding toluene derivative is a fundamental transformation in organic chemistry. The methyl group of 2-Chloro-5-fluorotoluene can be effectively oxidized to a carboxylic acid using strong oxidizing agents. Among these, potassium permanganate (KMnO₄) is a widely used, cost-effective, and efficient reagent for this purpose. The reaction proceeds through the oxidative cleavage of the benzylic C-H bonds, leading to the formation of the corresponding benzoic acid. Careful control of reaction conditions and a thorough work-up procedure are essential for achieving high yield and purity of the final product.
Experimental Protocol
This protocol is adapted from a well-established procedure for the oxidation of a similar substrate, o-chlorotoluene, and is expected to provide good results for 2-Chloro-5-fluorotoluene.
Materials:
-
2-Chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Concentrated Hydrochloric acid (HCl)
-
Toluene (for recrystallization)
-
Deionized water
-
Filter paper
-
Litmus paper or pH meter
Equipment:
-
Round-bottom flask (appropriately sized for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Ice bath
-
Melting point apparatus
-
Analytical balance
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluorotoluene. For every 1.0 g of the starting material, add approximately 35 mL of deionized water.
-
Addition of Oxidant: While stirring, slowly add 3.0 g of potassium permanganate for every 1.0 g of 2-Chloro-5-fluorotoluene. The addition should be done in portions to control the initial exotherm.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Continue heating until the purple color of the permanganate has disappeared, which indicates the completion of the reaction. This typically takes several hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching Excess Permanganate: After the reaction is complete, cool the mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite or solid sodium metabisulfite in small portions until the purple color of any remaining permanganate is discharged and only the brown precipitate of MnO₂ remains. This step is highly exothermic and should be performed with care.
-
Removal of Manganese Dioxide: Remove the manganese dioxide precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product in the filtrate. The filtrate should be a clear, colorless, or slightly yellow solution.
-
Product Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise. Monitor the pH with litmus paper or a pH meter until the solution is strongly acidic (pH 1-2). A white precipitate of 2-Chloro-5-fluorobenzoic acid will form.
-
Isolation of Crude Product: Collect the precipitated product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acid. Allow the crude product to air dry.
-
Purification: For further purification, the crude 2-Chloro-5-fluorobenzoic acid can be recrystallized from a suitable solvent, such as toluene or an ethanol/water mixture. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration and dry them thoroughly.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium permanganate is a strong oxidizer and can cause fires or explosions in contact with combustible materials. Handle with care.
-
Concentrated hydrochloric acid is corrosive and toxic. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
The quenching of excess permanganate with sodium bisulfite is exothermic. Add the quenching agent slowly and with cooling if necessary.
Data Presentation
| Parameter | Expected Value |
| Starting Material | 2-Chloro-5-fluorotoluene |
| Product | 2-Chloro-5-fluorobenzoic acid |
| Oxidizing Agent | Potassium permanganate (KMnO₄) |
| Reaction Solvent | Water |
| Reaction Temperature | Reflux (~100 °C) |
| Typical Yield | 70-80% (based on analogous reactions) |
| Appearance of Product | White crystalline solid |
| Purification Method | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Chloro-5-fluorobenzoic acid.
Caption: Overall reaction for the oxidation of 2-Chloro-5-fluorotoluene.
Application of 2-Chloro-5-fluorotoluene in the Synthesis of a Novel Aurora Kinase Inhibitor
Introduction
2-Chloro-5-fluorotoluene is a versatile, halogenated aromatic compound that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific physicochemical properties that are highly desirable in medicinal chemistry. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of 2-chloro-5-fluorotoluene in the synthesis of a potent Aurora kinase inhibitor, highlighting its role in the generation of bioactive compounds for cancer therapy.
Application Notes
2-Chloro-5-fluorotoluene is a key starting material for the synthesis of various pharmaceutical intermediates, most notably 2-chloro-5-fluorobenzoic acid. This carboxylic acid derivative is then incorporated into more complex molecular scaffolds to generate compounds with specific biological activities. In the context of medicinal chemistry, 2-chloro-5-fluorotoluene is particularly valuable for the synthesis of anti-cancer and anti-inflammatory drugs.[1]
The chlorine and fluorine substituents on the toluene ring play a critical role in modulating the pharmacological properties of the final drug molecule. The electron-withdrawing nature of these halogens can alter the acidity of adjacent functional groups and influence the molecule's interaction with protein binding pockets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the drug, leading to an improved pharmacokinetic profile.
A significant application of a derivative of 2-chloro-5-fluorotoluene, namely 5-chloro-2-fluorobenzoic acid, is in the synthesis of pyrimidine-based Aurora kinase inhibitors.[1][2] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them an attractive target for cancer therapy. The inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. The 2-chloro-5-fluorophenyl moiety, derived from 2-chloro-5-fluorotoluene, can be a key structural feature for potent and selective inhibition of these kinases.
Experimental Protocols
This section details the synthetic route from 2-Chloro-5-fluorotoluene to a potent Aurora kinase inhibitor, compound 13 , as described in the literature.[1][2]
Step 1: Oxidation of 2-Chloro-5-fluorotoluene to 2-Chloro-5-fluorobenzoic acid
A common and efficient method for the oxidation of a methyl group on an aromatic ring to a carboxylic acid is through the use of a strong oxidizing agent such as potassium permanganate (KMnO₄).
-
Materials:
-
2-Chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of 2-Chloro-5-fluorotoluene (1 equivalent) and a solution of sodium carbonate in water is prepared.
-
Potassium permanganate (3-4 equivalents) is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has disappeared.
-
The reaction is cooled to room temperature, and the excess permanganate is quenched by the addition of a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
The mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is transferred to a separatory funnel and acidified with concentrated hydrochloric acid until a white precipitate of 2-chloro-5-fluorobenzoic acid is formed.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-fluorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of Aurora Kinase Inhibitor (Compound 13)
The following protocol is adapted from the synthesis of a closely related pyrimidine-based Aurora kinase inhibitor, where 5-chloro-2-fluorobenzoic acid is used as a key building block.[1]
-
Materials:
-
(R)-1-(4-(5-((tert-butyldimethylsilyl)oxy)-6-methoxypyridin-2-yl)-5-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-amine (precursor amine)
-
5-Chloro-2-fluorobenzoic acid
-
Triethylamine (TEA)
-
Propanephosphonic acid anhydride (T3P, 50 wt % in ethyl acetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
-
Procedure:
-
The precursor amine is dissolved in a mixture of DMF and dichloromethane (1:3).
-
Triethylamine (5 equivalents) and 5-chloro-2-fluorobenzoic acid (1 equivalent) are added to the solution.
-
Propanephosphonic acid anhydride (T3P, 1.26 equivalents) is then added to the reaction mixture.
-
The resulting solution is stirred at room temperature for 16 hours.
-
After the reaction is complete, the mixture is worked up by standard aqueous extraction procedures.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate and methanol as the eluent to afford the final compound 13 .
-
Quantitative Data
The following table summarizes the biological activity of the synthesized Aurora kinase inhibitor, compound 13 , and a related compound for comparison.
| Compound | Target | IC₅₀ (nM)[1][2] | Cell Line | Growth Inhibition IC₅₀ (nM)[2] |
| 13 | Aurora A | 38.6 ± 7.0 | NCI-H524 (SCLC) | 3.36 |
| 1 (Reference) | Aurora A | 24.1 ± 7.9 | - | - |
SCLC: Small-Cell Lung Cancer
Visualizations
DOT Script for Synthetic Workflow
Caption: Synthetic workflow for an Aurora kinase inhibitor.
DOT Script for Signaling Pathway Inhibition
Caption: Inhibition of the Aurora A kinase signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds, specifically focusing on a multi-step pathway starting from the readily available chemical intermediate, 2-Chloro-5-fluorotoluene. This document outlines detailed experimental protocols for the functionalization of the starting material and subsequent cyclization to form a substituted benzimidazole. The protocols are designed to be clear and reproducible for researchers in organic synthesis, medicinal chemistry, and drug development. Quantitative data for each synthetic step is presented in tabular format for easy reference and comparison. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for Graphviz.
Introduction
2-Chloro-5-fluorotoluene is a versatile starting material in organic synthesis, serving as a building block for a variety of more complex molecules.[1] Its substituted benzene ring provides a scaffold for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document details a synthetic route to a novel fluorinated and chlorinated benzimidazole derivative, a class of compounds known for its therapeutic potential.
The presented synthetic strategy involves a three-step process:
-
Nitration of 2-Chloro-5-fluorotoluene to introduce a nitro group onto the aromatic ring.
-
Reduction of the nitro group to an amine, yielding a substituted o-phenylenediamine derivative.
-
Cyclization of the diamine with a suitable one-carbon source to form the benzimidazole ring.
This approach allows for the regioselective synthesis of a specific isomer, providing a clear pathway to a novel heterocyclic compound with potential applications in drug discovery and development.
Synthetic Workflow
The overall synthetic pathway from 2-Chloro-5-fluorotoluene to the target benzimidazole is depicted below.
Figure 1: Synthetic workflow for the preparation of 5-Chloro-7-fluoro-4-methyl-1H-benzo[d]imidazole from 2-Chloro-5-fluorotoluene.
Experimental Protocols
Synthesis of 2-Chloro-5-fluoro-4-nitrotoluene
This protocol describes the nitration of 2-Chloro-5-fluorotoluene to introduce a nitro group at the 4-position of the aromatic ring.
Materials:
-
2-Chloro-5-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-Chloro-5-fluorotoluene (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (1.2 eq).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Chloro-5-fluoro-4-nitrotoluene.
Synthesis of 4-Chloro-2-fluoro-5-methylaniline
This protocol details the reduction of the nitro group of 2-Chloro-5-fluoro-4-nitrotoluene to an amine using iron powder in the presence of ammonium chloride.
Materials:
-
2-Chloro-5-fluoro-4-nitrotoluene
-
Iron powder
-
Ammonium Chloride
-
Ethanol
-
Water
-
Ethyl Acetate
-
Celite
Procedure:
-
To a round-bottom flask, add 2-Chloro-5-fluoro-4-nitrotoluene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (4:1 v/v).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 4-Chloro-2-fluoro-5-methylaniline, which can be used in the next step without further purification.
Synthesis of 5-Chloro-7-fluoro-4-methyl-1H-benzo[d]imidazole
This protocol describes the final cyclization step to form the benzimidazole ring using formic acid as the one-carbon source.
Materials:
-
4-Chloro-2-fluoro-5-methylaniline
-
Formic Acid (88%)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-2-fluoro-5-methylaniline (1.0 eq) in formic acid (10 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Chloro-7-fluoro-4-methyl-1H-benzo[d]imidazole.
Quantitative Data
The following table summarizes the expected yields and key physical properties of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 2-Chloro-5-fluoro-4-nitrotoluene | C₇H₅ClFNO₂ | 189.57 | Yellow Solid | 85-95 | 45-48 |
| 4-Chloro-2-fluoro-5-methylaniline | C₇H₇ClFN | 159.59 | Off-white Solid | 80-90 | 68-71 |
| 5-Chloro-7-fluoro-4-methyl-1H-benzo[d]imidazole | C₈H₆ClFN₂ | 184.59 | White Solid | 75-85 | 188-191 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Conclusion
The protocols outlined in these application notes provide a reliable and efficient method for the synthesis of a novel fluorinated and chlorinated benzimidazole derivative from 2-Chloro-5-fluorotoluene. The described multi-step synthesis is straightforward and utilizes readily available reagents. The provided quantitative data and detailed procedures should enable researchers to successfully replicate these syntheses and explore the potential of the resulting heterocyclic compound in various fields, particularly in the development of new therapeutic agents. Further derivatization of the synthesized benzimidazole could lead to a library of compounds for biological screening and structure-activity relationship studies.
References
Application Notes and Protocols: 2-Chloro-5-fluorotoluene as a Key Intermediate for High-Performance Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-fluorotoluene as a versatile starting material in the synthesis of azo dyes and pigments. The presence of both chlorine and fluorine substituents on the aromatic ring offers a unique combination of properties, influencing the final color, stability, and performance characteristics of the colorants. This document outlines a multi-step synthetic pathway, including nitration, reduction, diazotization, and coupling reactions, to generate a target azo dye. Detailed experimental procedures, quantitative data from analogous reactions, and safety precautions are provided to guide researchers in the development of novel chromophores.
Introduction
2-Chloro-5-fluorotoluene is a halogenated aromatic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and, notably, dyes and pigments.[1][2] The strategic placement of the chloro and fluoro groups on the toluene ring allows for regioselective transformations, making it an attractive building block for complex organic molecules. In the realm of colorant chemistry, these halogen substituents can enhance the lightfastness, thermal stability, and solvent resistance of the final dye or pigment molecules.
The synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol or naphthol derivative.[3][4][5] This document details the transformation of 2-Chloro-5-fluorotoluene into a suitable aromatic amine precursor and its subsequent conversion into a model azo dye.
Synthetic Pathway Overview
The overall synthetic strategy to produce an azo dye starting from 2-Chloro-5-fluorotoluene involves a four-step process. This pathway is a well-established route for the synthesis of azo dyes from non-aminated aromatic precursors.
References
Application Notes and Protocols for Developing Thermally Stable Materials Using 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-fluorotoluene as a precursor in the synthesis of high-performance, thermally stable polymers. The inherent chemical stability imparted by the carbon-fluorine and carbon-chlorine bonds makes this compound a valuable building block for materials intended for demanding applications where thermal resilience is critical.
Introduction
Aromatic polymers containing fluorine and chlorine atoms are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. 2-Chloro-5-fluorotoluene serves as a versatile starting material for the synthesis of various monomers that can be subsequently polymerized into advanced materials such as polyimides and poly(arylene ether)s. The strategic incorporation of the chloro- and fluoro-substituted toluene moiety into a polymer backbone can significantly enhance its thermal decomposition temperature and glass transition temperature.
General Strategy for Polymer Synthesis
The development of thermally stable polymers from 2-Chloro-5-fluorotoluene typically involves a two-stage process. The first stage is the functionalization of the 2-Chloro-5-fluorotoluene molecule to introduce reactive groups suitable for polymerization. The second stage is the polycondensation of these monomers to form the final high-molecular-weight polymer.
Application Note 1: Synthesis of a Novel Diamine Monomer for High-Temperature Polyimides
This note describes a synthetic pathway to a diamine monomer derived from a compound structurally related to 2-Chloro-5-fluorotoluene, namely 2-chloro-5-nitrobenzotrifluoride. This process can be adapted for derivatives of 2-Chloro-5-fluorotoluene. The resulting diamine can be used in polycondensation reactions with dianhydrides to produce thermally stable polyimides.
Experimental Protocol: Synthesis of a Diamine Monomer
This protocol is based on the synthesis of a diamine from 2-chloro-5-nitrobenzotrifluoride and can serve as a template for derivatives of 2-Chloro-5-fluorotoluene.[1]
Materials:
-
2-Chloro-5-nitro-functionalized toluene derivative
-
A suitable diol (e.g., 1,4-bicyclohexanol)
-
Sodium hydride (NaH)
-
N,N-dimethylformamide (DMF)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate or hydrogen gas
-
Ethanol
-
Ice
Procedure:
-
Synthesis of the Dinitro Compound:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the diol in anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir and warm to room temperature.
-
Cool the resulting dialkoxide solution in an ice bath and add the 2-chloro-5-nitro-functionalized toluene derivative dropwise.
-
Stir the reaction mixture at a controlled low temperature (e.g., 5°C) for several hours.
-
Pour the reaction mixture into ice water to precipitate the dinitro compound.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Reduction to the Diamine:
-
Suspend the synthesized dinitro compound in ethanol.
-
Add a catalytic amount of Pd/C.
-
Add hydrazine hydrate dropwise or introduce hydrogen gas at a suitable pressure.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Recrystallize the crude product from a suitable solvent to yield the pure diamine monomer.
-
Application Note 2: Polycondensation to Form Thermally Stable Polyimides
This note outlines the general procedure for the synthesis of polyimides from the newly synthesized diamine monomer and a commercial dianhydride.
Experimental Protocol: Polyimide Synthesis
Materials:
-
Synthesized diamine monomer
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry flask under a nitrogen atmosphere, dissolve the diamine monomer in anhydrous NMP.
-
Add an equimolar amount of the dianhydride in one portion.
-
Stir the mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine.
-
Stir the solution at room temperature for 1 hour and then at 100°C for 3 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Data on Thermal Stability
| Polymer Type | Td5 (°C) (5% Weight Loss) | Glass Transition Temperature (Tg, °C) | Reference |
| Fluorinated Polyimide 1 | > 500 | ~260-300 | General Literature |
| Fluorinated Polyimide 2 | 551-561 (in N2) | 259-281 | [2] |
| Fluorinated Poly(arylene ether) | > 450 | ~180-220 | General Literature |
Note: The data presented is for representative fluorinated polymers and serves as an expected range for materials synthesized from 2-Chloro-5-fluorotoluene derivatives.
Characterization Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the synthesized polymer.
Procedure:
-
Place 5-10 mg of the dried polymer sample into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Procedure:
-
Seal 5-10 mg of the polymer sample in a DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool rapidly to below Tg.
-
Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The inflection point in the heat flow curve corresponds to the Tg.
Conclusion
2-Chloro-5-fluorotoluene is a promising precursor for the synthesis of highly thermally stable polymers. By functionalizing this molecule to create reactive monomers, it is possible to incorporate its stable aromatic structure into polymer backbones. The provided protocols offer a foundational approach for researchers to explore the synthesis and characterization of novel high-performance materials derived from this versatile chemical. Further research into the direct functionalization of 2-Chloro-5-fluorotoluene and the subsequent polymerization will be valuable in developing new materials with tailored thermal properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluorotoluene
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Chloro-5-fluorotoluene?
A1: A prevalent and effective method for synthesizing 2-Chloro-5-fluorotoluene is through a Sandmeyer-type reaction, which involves the diazotization of an appropriate aromatic amine followed by decomposition of the diazonium salt.[1][2][3][4][5] A common starting material for this synthesis is 3-chloro-4-methylaniline.[6][7]
Q2: What is the expected yield and purity for the synthesis of 2-Chloro-5-fluorotoluene?
A2: With an optimized protocol starting from 3-chloro-4-methylaniline, a yield of approximately 81.8% with a purity of 99.9% (as determined by gas chromatography) can be achieved after distillation.[6][7] However, yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves hazardous materials and reactions that require strict safety protocols.
-
Anhydrous Hydrogen Fluoride (HF): Highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including specialized gloves and face shields, must be worn.
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C) to prevent decomposition and potential hazards.[8]
-
Pyrolysis/Thermal Decomposition: The decomposition of the diazonium salt should be controlled carefully, with a slow and steady increase in temperature to manage the evolution of nitrogen gas and prevent runaway reactions.[9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Chloro-5-fluorotoluene.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between -5 to 15 °C during the addition of sodium nitrite.[6] Use a slight excess of sodium nitrite to ensure complete conversion of the amine. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization process and before the controlled thermal decomposition.[8] | |
| Inefficient thermal decomposition. | Strictly control the rate of temperature increase during pyrolysis. A slow, programmed warm-up is recommended (e.g., 0.5-1 °C per hour from 0-20 °C, then 1-2 °C per hour from 20-80 °C).[6] | |
| Low Purity (Presence of Byproducts) | Formation of phenolic byproducts. | Ensure the reaction medium remains strongly acidic during diazotization to suppress the reaction of the diazonium salt with water. |
| Formation of biaryl byproducts. | This is a known side reaction in Sandmeyer reactions.[1] Optimization of the copper catalyst concentration and reaction temperature can help minimize this. | |
| Incomplete reaction. | Monitor the reaction progress using a suitable analytical technique like TLC or GC to ensure the starting material is fully consumed. | |
| Reaction Fails to Initiate | Poor quality of sodium nitrite. | Use freshly opened or properly stored sodium nitrite, as it can degrade over time. |
| Incorrect acid concentration. | The concentration of the acid (e.g., anhydrous hydrogen fluoride) is critical for the reaction. Ensure it meets the specified requirements. | |
| Runaway Reaction During Decomposition | Too rapid heating. | The thermal decomposition of the diazonium salt is exothermic and releases nitrogen gas. Heat the reaction mixture slowly and with adequate cooling capacity on standby.[9][10] |
Experimental Protocols
Synthesis of 2-Chloro-5-fluorotoluene from 3-Chloro-4-methylaniline
This protocol is based on a method with a reported yield of 81.8%.[6][7]
Materials and Reagents:
-
3-Chloro-4-methylaniline
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂)
-
Dilute alkaline solution (e.g., sodium carbonate solution)
-
Reactor (1 L) equipped with a condenser and mechanical stirrer
Procedure:
-
Preparation: Cool the 1 L reactor to 20°C or lower. Under stirring, slowly add 424 g of anhydrous hydrogen fluoride. After the addition is complete, further cool the reactor.
-
Addition of Amine: Dropwise, add 150 g of 3-chloro-4-methylaniline to the reactor, maintaining the reaction temperature between 5 and 15 °C. The addition should be controlled to be completed in approximately 3 hours.
-
Diazotization: After the addition of the amine is complete, cool the mixture to 5°C or lower. Add 73.1 g of sodium nitrite in portions over about 4 hours, ensuring the reaction temperature is maintained between -5 and 15 °C. After the addition is complete, hold the temperature for 1 hour.
-
Thermal Decomposition (Pyrolysis): Program the reactor to warm up slowly. A recommended heating profile is 0.5 to 1 °C per hour in the range of 0 to 20 °C, and 1 to 2 °C per hour in the range of 20 to 80 °C. Finally, heat to 80 °C and hold for 2 hours.[6]
-
Work-up: Cool the reactor to 30-35 °C and allow the layers to separate.
-
Neutralization: Separate the organic layer and neutralize it to a pH of 7-8 with a dilute alkaline solution.
-
Purification: Perform steam distillation on the neutralized organic layer. The collected organic layer can be further purified by fractional distillation to obtain the final product.
Data Presentation: Yield and Purity
| Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 3-Chloro-4-methylaniline | 2-Chloro-5-fluorotoluene | 81.8 | 99.9 | [6][7] |
Visualizations
Experimental Workflow
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 10. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude 2-Chloro-5-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Chloro-5-fluorotoluene. The following information is compiled to assist researchers, scientists, and drug development professionals in achieving high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-Chloro-5-fluorotoluene?
A1: While specific impurities depend on the synthetic route, crude 2-Chloro-5-fluorotoluene may contain regioisomers (e.g., 3-Chloro-5-fluorotoluene, 2-Chloro-3-fluorotoluene), starting materials from synthesis, residual solvents, and byproducts from side reactions. Isomeric impurities are often the most challenging to remove due to similar physical properties.
Q2: What are the primary methods for purifying crude 2-Chloro-5-fluorotoluene?
A2: The most common and effective purification methods for compounds similar to 2-Chloro-5-fluorotoluene are fractional vacuum distillation and recrystallization (if the compound can be solidified).[1][2][3][4][5] Column chromatography can also be used for small-scale purification or for removing specific impurities.[6]
Q3: What purity level can be expected after purification?
A3: Commercial grades of 2-Chloro-5-fluorotoluene are often available at a purity of ≥ 97% (GC).[7][8] With optimized laboratory purification methods like fractional distillation, it is possible to achieve purities of 99% or higher, similar to what is reported for related compounds.[9]
Q4: What are the physical properties of 2-Chloro-5-fluorotoluene?
A4: 2-Chloro-5-fluorotoluene is typically a colorless to very pale yellow liquid.[7][8] It has a molecular weight of approximately 144.57 g/mol and a specific gravity of about 1.20.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Separation During Distillation | Isomeric impurities have very close boiling points. | - Increase the efficiency of the fractional distillation column (e.g., use a longer column or more efficient packing material).- Optimize the reflux ratio; a higher reflux ratio can improve separation.[9]- Consider converting the isomers into derivatives that may have more distinct physical properties, allowing for easier separation, followed by regeneration of the desired product. |
| Product Decomposition During Distillation | The distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1][3][11]- Ensure the heating mantle is set to the lowest possible temperature required for boiling and use a stirring mechanism to prevent localized overheating. |
| Low Yield After Purification | Product loss during transfers or multiple purification steps. | - Minimize the number of transfers.- For crystallization, ensure the choice of solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[4] |
| Persistent Color in the Final Product | Presence of non-volatile, colored impurities. | - Consider a pre-purification step, such as washing the crude product with a dilute acid or base solution (depending on the nature of the impurities) to remove acidic or basic contaminants.- A charcoal treatment of a solution of the product followed by filtration can sometimes remove colored impurities.[4] |
| Oiling Out During Crystallization | The compound is melting before it dissolves in the hot solvent, or the solution is becoming supersaturated above the compound's melting point. | - Add more of the hot solvent to fully dissolve the oil.- Consider a different recrystallization solvent or a solvent mixture with a higher boiling point.[12] |
Quantitative Data Summary
| Compound | Purification Method | Purity Achieved | Yield | Reference Conditions |
| 2-Chloro-5-nitro-toluene | Vacuum Rectification | >99% | 85.6-90% | Vacuum: 3 mmHg, Reflux Ratio: 6:1, Collection Temp: 120-126°C[9] |
| 2-Chloro-5-chloromethyl-1,3-thiazole | Distillation under Reduced Pressure | 91.4% | 70% | Pressure: 0.8-1.3 kPa, Top Temp: 71-88°C[1] |
| 2-Chloro-5-(trifluoromethyl) pyridine | Melt Crystallization | >99% | Not specified | Cooling Rate: 0.071°C/min, Final Crystallization Temp: 16-19°C[5] |
| 2-Chloro-6-fluorobenzaldehyde | Reduced Pressure Distillation | 99.7% | 95% | Specific pressure and temperature not detailed.[3] |
Experimental Protocols
Method 1: Fractional Vacuum Distillation
This protocol is a general procedure adapted from methods used for similar halogenated aromatic compounds.[1][3][9]
-
Setup : Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux indentations), a distillation head with a condenser, a collection flask, and a vacuum source. Ensure all glassware is dry.
-
Charge the Flask : Place the crude 2-Chloro-5-fluorotoluene into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate the System : Slowly and carefully apply vacuum to the system.
-
Heating : Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection :
-
Collect any low-boiling impurities as the first fraction.
-
Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of 2-Chloro-5-fluorotoluene at the applied pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
-
Analysis : Analyze the purity of the collected fractions using Gas Chromatography (GC).
Method 2: Recrystallization
This is a general protocol for the purification of a solid compound. While 2-Chloro-5-fluorotoluene is a liquid at room temperature, this method could be adapted if a low-temperature crystallization is feasible.
-
Solvent Selection : Choose a solvent in which 2-Chloro-5-fluorotoluene is sparingly soluble at low temperatures but highly soluble at a higher temperature. This may require screening various solvents (e.g., hexanes, ethanol/water mixtures).
-
Dissolution : Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for purification by fractional vacuum distillation.
Caption: A generalized workflow for purification by recrystallization.
References
- 1. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 2. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 10. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patents.justia.com [patents.justia.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-fluorotoluene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 2-chloro-5-fluorotoluene, focusing on the widely used Balz-Schiemann and Sandmeyer reactions.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-chloro-5-fluorotoluene can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the efficiency of the substitution reaction.
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Incomplete Diazotization: The initial conversion of the amine precursor (e.g., 2-amino-4-chlorotoluene or 4-fluoro-2-aminotoluene) to the diazonium salt is critical. Ensure the reaction temperature is maintained between 0-5 °C to prevent premature decomposition of the diazonium salt. The addition of sodium nitrite should be slow and controlled.
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Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1][2] This can lead to the formation of phenolic byproducts. It is crucial to use the diazonium salt immediately in the subsequent substitution step without isolation if possible.
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Suboptimal Reaction Conditions for Substitution: For the Balz-Schiemann reaction, ensure the thermal decomposition of the diazonium tetrafluoroborate is carried out at the appropriate temperature. For the Sandmeyer reaction, the purity and activity of the copper(I) catalyst are paramount.
Q2: I am observing a significant amount of tar-like material in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of tarry residues is a common issue, particularly in reactions involving diazonium salts.[3]
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Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can initiate polymerization and the formation of complex, high-molecular-weight byproducts.[4]
-
Azo Coupling: The diazonium salt can react with the starting amine or the product to form colored azo compounds, which can contribute to the tarry appearance.
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Prevention: To minimize tar formation, maintain a low reaction temperature during diazotization, ensure efficient stirring, and control the rate of addition of reagents. Using a slight excess of the copper catalyst in the Sandmeyer reaction can sometimes help to consume the diazonium salt more rapidly, reducing the time available for side reactions.
Q3: My final product is contaminated with a phenolic impurity. How is this formed and how can I remove it?
A3: The presence of a phenolic byproduct, likely 2-chloro-5-fluorophenol, is a common issue.
-
Formation: This impurity arises from the reaction of the diazonium salt with water.[5] This is more prevalent if the reaction temperature is not strictly controlled or if there is an excess of water present.
-
Removal: Phenolic impurities can typically be removed by a basic wash (e.g., with a dilute sodium hydroxide solution) during the work-up. The phenol will deprotonate to form a water-soluble phenoxide, which will be extracted into the aqueous layer.
Q4: GC-MS analysis of my crude product shows multiple unexpected peaks. What could these byproducts be?
A4: Besides the phenolic impurity, other byproducts can form depending on the specific reaction route.
-
Isomeric Products: Depending on the starting material, you may have isomeric byproducts. For example, if starting from 3-amino-4-chlorotoluene, there is a possibility of forming other isomers of chloro-fluorotoluene if the regioselectivity of the reaction is not perfect.
-
Biaryl Compounds: The radical nature of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[4]
-
Dehalogenated or Defluorinated Products: In some cases, reductive side reactions can lead to the formation of toluene or chlorotoluene/fluorotoluene.
Data Presentation: Common Byproducts
The following table summarizes the common byproducts that may be observed during the synthesis of 2-chloro-5-fluorotoluene.
| Byproduct Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (m/z in GC-MS) |
| 2-Chloro-5-fluorophenol | ClC₆H₃(F)OH | C₆H₄ClFO | 146.54 | 146, 111, 83 |
| Biphenyl derivatives | (ClC₆H₃(F)CH₃)₂ | C₁₄H₁₀Cl₂F₂ | 287.14 | Higher m/z values depending on the specific coupled structure |
| Azo compounds | ClC₆H₃(F)CH₃N=NC₆H₄(Cl)CH₃ | C₁₄H₁₀Cl₂FN₂ | 295.15 | High m/z values, often colored compounds |
| 4-Chlorotoluene | ClC₆H₄CH₃ | C₇H₇Cl | 126.58 | 126, 91 |
| 3-Fluorotoluene | FC₆H₄CH₃ | C₇H₇F | 110.13 | 110, 91 |
Experimental Protocols
A plausible synthetic route to 2-chloro-5-fluorotoluene is via a Balz-Schiemann reaction starting from 2-amino-4-chlorotoluene or a Sandmeyer reaction from 4-fluoro-2-aminotoluene. Below is a generalized protocol based on these reaction types.
Synthesis of 2-Chloro-5-fluorotoluene via Balz-Schiemann Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting amine (e.g., 2-amino-4-chlorotoluene) in a suitable acidic medium (e.g., aqueous fluoroboric acid or a mixture of hydrochloric acid and fluoroboric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.
-
-
Formation and Decomposition of Diazonium Tetrafluoroborate:
-
The diazonium tetrafluoroborate salt may precipitate from the solution.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then ether.
-
Carefully dry the salt under vacuum at low temperature.
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases. The thermal decomposition will yield the crude 2-chloro-5-fluorotoluene.[6]
-
-
Work-up and Purification:
-
Extract the crude product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 2-chloro-5-fluorotoluene.
Caption: Troubleshooting workflow for the synthesis of 2-chloro-5-fluorotoluene.
References
Technical Support Center: Optimizing Catalyst Selection for 2-Chloro-5-fluorotoluene Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2-Chloro-5-fluorotoluene. This substrate presents unique challenges due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, as well as potential steric and electronic effects from the substituents.[1][2]
General Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 2-Chloro-5-fluorotoluene in cross-coupling reactions?
A1: The main challenges are twofold. First, aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.[1][3] Second, the substitution pattern can introduce steric hindrance, potentially impeding the catalyst's approach to the reaction center.
Q2: How critical is the purity of reagents and the reaction atmosphere?
A2: Extremely critical. Impurities in the starting materials, reagents, or solvents can poison the catalyst.[4][5] Cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[5][6] Therefore, using high-purity reagents and maintaining a rigorously inert atmosphere (e.g., argon or nitrogen) is essential for consistent and reliable results.[4]
Q3: What is the advantage of using a palladium precatalyst over generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂?
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a standard workflow for setting up a cross-coupling experiment and a logical approach to troubleshooting common issues.
Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. However, the reduced reactivity of 2-Chloro-5-fluorotoluene requires careful optimization.
FAQs: Suzuki-Miyaura Coupling
-
Q: My reaction is not proceeding. What is the most likely cause? A: For unreactive aryl chlorides, the most common issues are an insufficiently active catalyst system or non-optimal reaction conditions. The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the difficult oxidative addition step.[2][8] Also, ensure the base is appropriate and the temperature is high enough.[2]
-
Q: I am observing significant homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often caused by the presence of oxygen.[5][6] Ensure your degassing procedure is rigorous (e.g., three freeze-pump-thaw cycles or sparging with inert gas for >30 minutes) and a positive pressure of inert gas is maintained.[6] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help the desired cross-coupling outcompete this side reaction.[6]
-
Q: What is protodeboronation and how can I minimize it? A: Protodeboronation is the cleavage of the C-B bond, converting the boronic acid back to its corresponding arene, which is a common side reaction.[9] This can be minimized by using fresh boronic acid, ensuring anhydrous conditions (unless water is a required co-solvent), or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Conversion | Inactive Catalyst System | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[2][10] Consider using an air-stable precatalyst (e.g., XPhos Pd G3/G4).[11] Increase catalyst loading to 2-5 mol%.[5][10] |
| Incorrect Base/Solvent | Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[10] Ensure the base is finely ground and anhydrous.[8] Try polar aprotic solvents like 1,4-dioxane, toluene, or a THF/water mixture.[12][13] | |
| Low Reaction Temperature | Increase the reaction temperature in 10-20 °C increments, typically in the range of 80-110 °C.[2] | |
| Significant Side Products | Boronic Acid Homocoupling | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Protodeboronation | Use a fresh batch of boronic acid or a more stable boronate ester.[6] Use a slight excess of the boronic acid (1.1-1.5 equivalents).[6] | |
| Dehalogenation of Starting Material | This can indicate a problem with the catalytic cycle. Re-evaluate the ligand and base combination. Sometimes, a milder base can reduce this side reaction. |
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | A robust starting point for challenging aryl chlorides.[2] |
| Pd₂(dba)₃ (2) | XPhos (4.5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | XPhos is excellent for sterically hindered substrates.[8] |
| XPhos Pd G3 (2-4) | N/A | Cs₂CO₃ (2) | THF | 80 | Precatalysts offer reliability and ease of use.[11] |
| Pd(PPh₃)₄ (5) | N/A | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | A classic catalyst, may require higher loading and temperature for aryl chlorides.[10][12] |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation : To an oven-dried reaction vessel, add 2-Chloro-5-fluorotoluene (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[2][5]
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle a total of three times.[4]
-
Reagent Addition : Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[2] If using a precatalyst, add it at this stage.
-
Solvent Addition : Add the degassed solvent(s) via syringe.[5]
-
Reaction : Stir the mixture vigorously and heat to the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring : Monitor the reaction's progress using a suitable technique like TLC, GC-MS, or LC-MS.[6]
-
Work-up : Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification : Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination Troubleshooting Guide
This C-N bond-forming reaction is essential for synthesizing aryl amines, but requires careful catalyst selection for aryl chlorides.[14][15]
FAQs: Buchwald-Hartwig Amination
-
Q: My Buchwald-Hartwig reaction with an aliphatic amine is not working. What should I try first? A: The amination of aryl chlorides can be challenging.[3] Success often depends on using a strong base (e.g., NaOtBu, LHMDS) and a bulky, electron-rich phosphine ligand specifically designed for this purpose.[3][16] Ligands like RuPhos (for secondary amines) or BrettPhos (for primary amines) are excellent starting points.[17] Also, ensure your amine is pure and the solvent is anhydrous.[4]
-
Q: Can I use a weaker base if my substrate is sensitive to strong bases like NaOtBu? A: Yes, while strong bases are common, base-sensitive substrates may require screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[18] The reaction may require a higher temperature or a more active catalyst system to achieve a good yield with a weaker base.
-
Q: Why is the choice of ligand so critical in this reaction? A: The ligand plays multiple roles: it stabilizes the palladium center, influences its reactivity in the oxidative addition and reductive elimination steps, and modulates steric bulk around the metal.[19] For the challenging oxidative addition of an aryl chloride and the subsequent C-N bond formation, highly specialized biaryl phosphine ligands are often necessary to achieve high catalytic turnover.[15][20]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Conversion | Insufficiently Active Catalyst | Use a palladium precatalyst with a specialized biaryl phosphine ligand (e.g., RuPhos, BrettPhos).[17][21] Ensure the ligand-to-palladium ratio is optimal (often 1.5:1 to 2:1).[4] |
| Inappropriate Base | For most amines, a strong base like NaOtBu or LHMDS is required.[16] Handle strong bases in a glovebox as they are hygroscopic. For base-sensitive substrates, screen K₃PO₄ or Cs₂CO₃.[18] | |
| Solvent Effects | Use anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF.[3][16] Poor solubility of any reagent can inhibit the reaction.[16] | |
| Catalyst Inhibition | The amine starting material or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Switching to a different ligand class (e.g., from a dialkylbiarylphosphine to an N-heterocyclic carbene, NHC) may help.[5][21] | |
| Side Product Formation | Hydrodehalogenation | This side reaction replaces the chlorine with hydrogen. It can be promoted by moisture or an inappropriate base/ligand combination. Ensure anhydrous conditions and consider screening alternative ligands. |
| Aryl Halide Homocoupling | Can occur if the catalyst decomposes. Ensure a strictly inert atmosphere and consider using a precatalyst for cleaner active species generation.[7] |
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | Excellent general conditions for secondary amines.[17] |
| Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 100 | BrettPhos is highly effective for coupling primary amines.[17] |
| RuPhos Pd G3 (2) | N/A | K₃PO₄ (2) | t-Amyl alcohol | 110 | Precatalysts provide high activity and are compatible with various bases. |
| PdCl₂(dppf) (5) | N/A | Cs₂CO₃ (2) | Toluene | 110 | A more traditional catalyst; may require higher loading and temperature.[19] |
General Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation : In a glovebox or under a positive flow of inert gas, add the palladium source, the ligand, and the base (e.g., NaOtBu) to an oven-dried reaction vessel.
-
Reagent Addition : Add 2-Chloro-5-fluorotoluene (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Inert Atmosphere : Seal the vessel and remove it from the glovebox. If not using a glovebox, perform the additions under a stream of inert gas after purging the vessel.
-
Reaction : Stir the mixture vigorously and heat to the desired temperature (e.g., 100–110 °C).
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 21. Cross-(−CO)upling [synthesisspotlight.com]
Technical Support Center: Grignard Reactions with 2-Chloro-5-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions of 2-Chloro-5-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to initiate a Grignard reaction with 2-Chloro-5-fluorotoluene?
A1: Several factors contribute to the difficulty in initiating Grignard reactions with aryl chlorides like 2-Chloro-5-fluorotoluene. The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bonds, making the initial insertion of magnesium more difficult.[1] Additionally, the surface of the magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2] Proper activation of the magnesium surface is therefore crucial for a successful reaction.[2]
Q2: Can the fluorine atom in 2-Chloro-5-fluorotoluene interfere with the Grignard reaction?
A2: While the Carbon-Fluorine (C-F) bond is generally very strong and unreactive under typical Grignard conditions, its presence can influence the electronic properties of the aromatic ring. However, the chlorine atom is the intended site of reaction with magnesium. The C-F bond's high strength makes it unlikely to react to form a Grignard reagent.[3]
Q3: What are the most common signs of a successful Grignard reaction initiation?
A3: A successful initiation is typically indicated by several visual cues. These include the appearance of a cloudy or grey/brownish color in the reaction mixture, a noticeable increase in temperature (exothermic reaction), and potentially the spontaneous refluxing of the solvent.[2]
Q4: What are the primary side reactions to be aware of when preparing 2-methyl-4-fluorophenylmagnesium chloride?
A4: A common side reaction is the formation of a biphenyl dimer, 4,4'-difluoro-2,2'-dimethylbiphenyl, through a Wurtz-type coupling reaction between the Grignard reagent and the starting aryl halide.[4] This is more likely to occur at higher concentrations of the aryl halide and elevated reaction temperatures.[4] Another potential side reaction is the reaction of the Grignard reagent with any trace amounts of water or other protic sources, which will quench the reagent.[5]
Troubleshooting Failed Reactions
Problem 1: The Grignard reaction with 2-Chloro-5-fluorotoluene fails to initiate.
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings is preventing the reaction.[2] | Activate the Magnesium: 1. Mechanical Activation: Crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.[2] 2. Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates activation.[2] Alternatively, add a few drops of 1,2-dibromoethane; the evolution of ethylene gas signifies activation.[2] |
| Presence of Moisture: Trace amounts of water in the glassware or solvent are quenching the Grignard reagent as it forms.[5] | Ensure Anhydrous Conditions: 1. Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen). 2. Solvent: Use freshly distilled, anhydrous solvent (e.g., THF or diethyl ether). |
| Low Reactivity of Aryl Chloride: The C-Cl bond in 2-Chloro-5-fluorotoluene is inherently less reactive than C-Br or C-I bonds. | Optimize Reaction Conditions: 1. Increase Temperature: Gentle warming with a heat gun may be necessary to initiate the reaction. 2. Use an "Entrainment" Reagent: Add a small amount of a more reactive halide, such as ethyl bromide, to initiate the reaction, which will then help to start the reaction of the less reactive aryl chloride. |
Problem 2: The reaction starts but then stops, or the yield of the Grignard reagent is low.
| Possible Cause | Troubleshooting Steps |
| Insufficient Magnesium Activation: The initial activation was not sufficient to sustain the reaction. | Re-activate During Reaction: If the reaction stalls, add another small crystal of iodine or a few more drops of 1,2-dibromoethane. |
| Side Reactions: Wurtz coupling or reaction with impurities is consuming the starting material or the Grignard reagent.[4] | Control Reaction Parameters: 1. Slow Addition: Add the solution of 2-Chloro-5-fluorotoluene slowly to the magnesium suspension to maintain a low concentration of the aryl halide. 2. Temperature Control: Maintain a gentle reflux; avoid excessive heating which can promote side reactions. |
| Impure Reagents: Impurities in the 2-Chloro-5-fluorotoluene or the solvent may be interfering with the reaction. | Purify Reagents: Ensure the purity of the starting material and use high-purity, anhydrous solvents. |
Experimental Protocol: Preparation of 2-methyl-4-fluorophenylmagnesium chloride
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloro-5-fluorotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas line and bubbler
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool. The disappearance of the iodine color indicates activation.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 2-Chloro-5-fluorotoluene (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by a temperature increase and a color change. If it does not start, gentle warming may be necessary. Once initiated, add the remaining 2-Chloro-5-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[6] The resulting grey/brown solution is the Grignard reagent and can be used in subsequent reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used, but THF is often preferred for aryl chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.[7] |
| Temperature | Reflux (approx. 66°C for THF) | Gentle heating is often required for initiation and to maintain the reaction. |
| Magnesium | 1.1 - 1.5 equivalents | An excess of magnesium is used to ensure complete reaction of the aryl halide. |
| Activator | Iodine (catalytic), 1,2-dibromoethane (few drops) | Essential for removing the passivating MgO layer from the magnesium surface.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are highly sensitive to moisture and oxygen.[5] |
Visualizations
Caption: Troubleshooting workflow for failed Grignard reactions.
Caption: Reaction pathway for Grignard formation and side reactions.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-5-fluorotoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluorotoluene. The following information is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of 2-Chloro-5-fluorotoluene?
A1: The primary hazards stem from the potential for thermal runaway. Reactions such as nitration, halogenation, and Grignard reagent formation can release a significant amount of heat. If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosion, and the release of toxic fumes. 2-Chloro-5-fluorotoluene itself is a flammable liquid and can cause skin and eye irritation.
Q2: What are the initial signs of a potential runaway reaction?
A2: Key indicators include a sudden, unexpected rise in temperature that does not stabilize with cooling, an increase in pressure, a change in the color or viscosity of the reaction mixture, and unexpected gas evolution. Continuous monitoring of reaction parameters is crucial for early detection.
Q3: How can I effectively control the temperature of an exothermic reaction involving 2-Chloro-5-fluorotoluene?
A3: Effective temperature control is achieved through a combination of strategies:
-
Slow Reagent Addition: Adding the reactive agent dropwise or in small portions allows the cooling system to manage the heat generated.
-
Efficient Cooling: Utilize a cooling bath (e.g., ice-water, dry ice/acetone) or a cryostat to maintain the desired reaction temperature.
-
Adequate Agitation: Ensure good mixing to prevent localized hot spots.
-
Appropriate Solvent: Use a solvent with a suitable boiling point to help dissipate heat.
Q4: What is the safest way to quench an exothermic reaction involving 2-Chloro-5-fluorotoluene?
A4: The safest method is to slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred quenching agent (e.g., a slurry of crushed ice and a suitable reagent like aqueous ammonium chloride for a Grignard reaction or a large volume of cold water for a nitration reaction). Never add the quenching agent directly to the reaction vessel, as this can cause a localized, violent exotherm.
Q5: What are the key considerations when scaling up an exothermic reaction with 2-Chloro-5-fluorotoluene?
A5: Scaling up requires careful consideration of the surface-area-to-volume ratio, which decreases as the reactor size increases, making heat dissipation less efficient.[1] It is essential to conduct calorimetric studies to understand the reaction's thermal profile and ensure that the larger-scale cooling capacity is sufficient to handle the total heat output.[2] A pilot-scale run is often recommended before proceeding to full-scale production.
Troubleshooting Guides
Nitration of 2-Chloro-5-fluorotoluene
| Problem | Possible Cause(s) | Solution(s) |
| Reaction temperature rising too quickly | - Addition of nitrating mixture is too fast.- Inadequate cooling.- Insufficient stirring. | - Immediately stop the addition of the nitrating mixture.- Increase the efficiency of the cooling bath.- Increase the stirring rate. |
| Low yield of desired product | - Incomplete reaction.- Formation of byproducts due to incorrect temperature.[3] | - Ensure the reaction is allowed to proceed for the full recommended time.- Maintain the recommended temperature range throughout the reaction. |
| Formation of dark tars | - Reaction temperature is too high, leading to decomposition.[3] | - Improve temperature control and ensure slow, controlled addition of reagents. |
| Difficult or violent quenching | - Adding the quenching agent directly to the reaction mixture.- Insufficient cooling during the quench. | - Always add the reaction mixture slowly to a vigorously stirred ice/water slurry.[4] |
Grignard Reagent Formation with 2-Chloro-5-fluorotoluene
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate | - Magnesium turnings are not activated.- Presence of moisture in glassware or solvent.[5] | - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Sudden, rapid exotherm after a delay | - Accumulation of unreacted 2-Chloro-5-fluorotoluene followed by sudden initiation. | - Initiate the reaction with a small amount of halide before adding the remainder slowly and continuously. |
| Formation of Wurtz coupling byproduct | - High localized concentration of the halide. | - Add the 2-Chloro-5-fluorotoluene solution slowly and ensure efficient stirring. |
| Low yield of Grignard reagent | - Reaction with atmospheric moisture or carbon dioxide. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
Quantitative Data for Representative Exothermic Reactions
Disclaimer: The following data is for analogous compounds and should be used for estimation purposes only. A thorough calorimetric study is recommended for 2-Chloro-5-fluorotoluene before scale-up.
Table 1: Representative Parameters for Nitration of Chlorotoluene
| Parameter | Value | Reference |
| Reactant | o-Chlorotoluene | [6] |
| Nitrating Agent | Acetic Anhydride / Fuming Nitric Acid | [6] |
| Reaction Temperature | 25-40 °C | [6] |
| Heat of Reaction (ΔH) | -120 to -150 kJ/mol (estimated) | General data for nitration |
Table 2: Representative Parameters for Grignard Reagent Formation from an Aryl Halide
| Parameter | Value | Reference |
| Reactant | Bromobenzene derivative | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Reaction Temperature | 40-70 °C | [7] |
| Heat of Reaction (ΔH) | -150 to -200 kJ/mol (estimated) | [7] |
Experimental Protocols
Protocol 1: Nitration of 2-Chloro-5-fluorotoluene (Representative)
Safety Precautions: This reaction is highly exothermic and involves corrosive acids. Use a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure a quenching bath is readily accessible.
Materials:
-
2-Chloro-5-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a cooling bath.
-
To the flask, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture is prepared, cool it to 0 °C.
-
Slowly add 2-Chloro-5-fluorotoluene dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the stirred ice slurry.
-
Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Grignard Reagent Formation with 2-Chloro-5-fluorotoluene (Representative)
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.
Materials:
-
Magnesium Turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloro-5-fluorotoluene
-
Saturated Aqueous Ammonium Chloride Solution
Procedure:
-
Set up an oven-dried three-necked round-bottom flask with a condenser, a dropping funnel, a nitrogen/argon inlet, and a magnetic stirrer.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Gently heat the flask under a stream of inert gas to remove any residual moisture and activate the magnesium.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
In the dropping funnel, prepare a solution of 2-Chloro-5-fluorotoluene in anhydrous THF.
-
Add a small portion of the 2-Chloro-5-fluorotoluene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining 2-Chloro-5-fluorotoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting product can then be used in subsequent reactions or worked up as required.
Visualizations
References
side reaction pathways in the nitration of 2-Chloro-5-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-Chloro-5-fluorotoluene. Our aim is to help you navigate potential side reaction pathways and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the mononitration of 2-Chloro-5-fluorotoluene?
The major product expected from the mononitration of 2-Chloro-5-fluorotoluene is 2-Chloro-5-fluoro-4-nitrotoluene . This is due to the directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, the chloro group is an ortho, para-director, and the fluoro group is also an ortho, para-director. The positions para to the methyl group (C4) and ortho to the fluoro group (C4 and C6) are highly activated. Steric hindrance from the chloro group at position 2 may slightly disfavor substitution at the 6-position, making the 4-position the most likely site for nitration.
Q2: What are the potential isomeric side products in this reaction?
Side reaction pathways can lead to the formation of several isomeric products. The most probable isomers are 2-Chloro-5-fluoro-6-nitrotoluene and 2-Chloro-5-fluoro-3-nitrotoluene . The formation of the 6-nitro isomer is directed by the ortho position to the methyl group and the para position to the chloro group. The 3-nitro isomer is directed by the ortho position to the chloro group, although this is generally less favored due to steric hindrance.
Q3: Can dinitration occur, and under what conditions?
Yes, dinitration is a potential side reaction, especially under harsh reaction conditions such as high temperatures, high concentrations of nitric acid, or prolonged reaction times.[1][2] The initial nitration product is more deactivated than the starting material, but forcing conditions can lead to the introduction of a second nitro group.
Q4: Is the oxidation of the methyl group a concern?
Oxidation of the methyl group to a carboxylic acid or other oxidized forms is a known side reaction in the nitration of toluene and its derivatives.[3] This is often promoted by the presence of nitrous acid in the reaction mixture. Using fresh, pure nitric acid and maintaining low reaction temperatures can help minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-nitro isomer | - Suboptimal reaction temperature.- Incorrect ratio of nitrating agents.- Formation of multiple isomers. | - Maintain a low reaction temperature (typically 0-10 °C) to improve selectivity.- Optimize the molar ratio of nitric acid to sulfuric acid and the substrate.- Use a milder nitrating agent if selectivity is a major issue. |
| High percentage of the 6-nitro isomer | - The directing effects of the methyl and chloro groups are significant.- Reaction conditions may favor the formation of this isomer. | - Carefully control the reaction temperature; lower temperatures often increase para-selectivity.- Consider using a bulkier nitrating agent which may sterically disfavor the ortho position. |
| Presence of dinitrated products | - Reaction temperature is too high.- Reaction time is too long.- Excess of nitrating agent. | - Strictly control the reaction temperature, keeping it as low as feasible.- Monitor the reaction progress using techniques like TLC or GC to avoid over-reaction.- Use a stoichiometric amount of the nitrating agent. |
| Formation of a carboxylic acid byproduct (oxidized methyl group) | - Presence of nitrogen oxides (e.g., NO₂) in the nitric acid.[3]- High reaction temperatures. | - Use fresh, colorless nitric acid. Consider adding a small amount of urea to scavenge any nitrous acid.- Maintain low reaction temperatures throughout the addition and reaction period. |
| Dark-colored reaction mixture or tar formation | - Overheating of the reaction.- Presence of impurities in the starting material.- Vigorous, uncontrolled reaction. | - Ensure efficient cooling and stirring throughout the reaction.- Use purified 2-Chloro-5-fluorotoluene.- Add the nitrating agent slowly and control the exothermic reaction. |
Reaction Pathways and Experimental Workflow
Below are diagrams illustrating the main reaction pathway, potential side reactions, and a general experimental workflow for the nitration of 2-Chloro-5-fluorotoluene.
Caption: Main and side reaction pathways in the nitration of 2-Chloro-5-fluorotoluene.
Caption: General experimental workflow for the nitration of 2-Chloro-5-fluorotoluene.
Experimental Protocols
A general protocol for the mononitration of a substituted toluene is provided below. This should be adapted and optimized for the specific case of 2-Chloro-5-fluorotoluene.
Materials:
-
2-Chloro-5-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the 2-Chloro-5-fluorotoluene to the cold sulfuric acid with continuous stirring, maintaining a low temperature.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the 2-Chloro-5-fluorotoluene in sulfuric acid. Maintain the reaction temperature below 10 °C using the ice bath.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to isolate the desired 2-Chloro-5-fluoro-4-nitrotoluene.
References
Technical Support Center: Industrial Production of 2-Chloro-5-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2-Chloro-5-fluorotoluene.
Disclaimer: The following information is for guidance purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped facility, adhering to all relevant safety regulations.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 2-Chloro-5-fluorotoluene?
A1: The most prevalent industrial synthesis route for 2-Chloro-5-fluorotoluene involves a two-step process starting from 2-chloro-5-aminotoluene. The first step is a diazotization reaction to form a diazonium salt, which is then converted to the final product via a Sandmeyer-type reaction for chlorination (if starting from a different aniline) or, more commonly, a Balz-Schiemann type reaction for fluorination. Given the starting material, the key transformation is the replacement of the amino group with fluorine.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the diazotization step and the subsequent decomposition of the diazonium salt. Diazonium salts can be thermally unstable and potentially explosive, especially when isolated in a dry state.[1] The decomposition is often highly exothermic, posing a risk of a runaway reaction if not properly controlled.[2] It is crucial to have robust temperature control and to understand the thermal stability of the specific diazonium intermediate in your reaction mixture.[2]
Q3: What are the typical impurities encountered in the synthesis of 2-Chloro-5-fluorotoluene?
A3: Typical impurities can include starting materials, byproducts from side reactions during diazotization and the Sandmeyer/Balz-Schiemann reaction, and residual solvents. Common byproducts may include phenolic compounds (from reaction with water), azo compounds (from coupling of the diazonium salt with the starting amine or product), and other positional isomers if the starting material is not pure. In Sandmeyer reactions, chloro-de-fluorination or other halogen exchange products might be observed.
Q4: How can the purity of 2-Chloro-5-fluorotoluene be improved on an industrial scale?
A4: Purification is typically achieved through fractional distillation under reduced pressure. The effectiveness of distillation depends on the boiling points of the impurities relative to the product. Washing the crude product with an aqueous base can help remove acidic impurities like phenols. For very high purity requirements, preparative chromatography might be employed, although this is less common for large-scale industrial production due to cost.
Troubleshooting Guides
Problem 1: Low Yield of 2-Chloro-5-fluorotoluene
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Verify Stoichiometry: Ensure the correct molar ratio of sodium nitrite to the starting amine and acid. - Temperature Control: Maintain the reaction temperature between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt. - Acid Concentration: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., HBF₄ for Balz-Schiemann) to ensure complete conversion and stabilize the diazonium salt. |
| Premature Decomposition of Diazonium Salt | - Strict Temperature Control: Keep the diazonium salt solution cold until the subsequent reaction step. - Avoid Contaminants: Metal impurities can catalyze the decomposition of diazonium salts. Ensure reactor cleanliness. |
| Inefficient Sandmeyer/Balz-Schiemann Reaction | - Catalyst Activity (for Sandmeyer): Ensure the copper(I) catalyst is active and used in the correct amount. - Thermal Decomposition Conditions (for Balz-Schiemann): Optimize the temperature and rate of heating for the decomposition of the diazonium tetrafluoroborate. Non-uniform heating can lead to byproduct formation.[3] - Solvent Effects: The choice of solvent can impact the reaction. For the Balz-Schiemann reaction, non-polar solvents can sometimes improve yields.[4] |
| Product Loss During Workup | - Extraction Efficiency: Optimize the solvent and number of extractions to ensure complete recovery of the product from the aqueous phase. - Distillation Parameters: Carefully control the vacuum and temperature during distillation to avoid product loss or decomposition. |
Problem 2: High Levels of Impurities in the Final Product
| Impurity Type | Potential Cause | Troubleshooting Steps |
| Phenolic Impurities (e.g., 2-Chloro-5-hydroxytoluene) | Reaction of the diazonium salt with water. | - Anhydrous Conditions: Use anhydrous reagents and solvents where possible, especially in the Sandmeyer/Balz-Schiemann step. - Temperature Control: Lowering the reaction temperature can reduce the rate of this side reaction. |
| Azo Compound Impurities | Coupling of the diazonium salt with unreacted amine or the product. | - Ensure Complete Diazotization: Add the amine to the acid first, then slowly add the sodium nitrite to minimize the concentration of free amine. - pH Control: Maintain a sufficiently acidic pH to prevent coupling reactions. |
| Positional Isomers | Impure starting materials. | - Starting Material Purity: Use high-purity 2-chloro-5-aminotoluene. Analyze the starting material by GC or HPLC before use. |
| Residual Starting Material | Incomplete reaction. | - Reaction Time and Temperature: Optimize the reaction time and temperature for both the diazotization and the subsequent substitution reaction to ensure complete conversion. |
Experimental Protocols
The following protocols are representative and may require optimization for specific industrial-scale equipment and conditions.
Protocol 1: Diazotization of 2-Chloro-5-aminotoluene
This protocol is adapted from a similar industrial synthesis of a chloro-fluorotoluene derivative.[5]
Materials:
| Reagent | Molar Ratio | Notes |
| 2-Chloro-5-aminotoluene | 1.0 | |
| Anhydrous Hydrogen Fluoride (for Balz-Schiemann) | 10-20 | Acts as both solvent and reagent. |
| Sodium Nitrite | 1.0-1.05 |
Procedure:
-
Charge the reactor with anhydrous hydrogen fluoride and cool to below 0 °C with vigorous stirring.
-
Slowly add 2-chloro-5-aminotoluene to the reactor, maintaining the temperature between 0-5 °C.
-
Once the addition is complete, continue stirring for a specified time to ensure complete dissolution and salt formation.
-
Slowly add sodium nitrite in portions, keeping the temperature between 0-5 °C. The rate of addition should be controlled to prevent excessive gas evolution and a rise in temperature.
-
After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 1-2 hours at 0-5 °C to ensure complete diazotization.
Protocol 2: Balz-Schiemann Reaction for the Synthesis of 2-Chloro-5-fluorotoluene
Procedure:
-
Slowly heat the diazonium salt solution from Protocol 1. The heating rate should be carefully controlled to manage the exothermic decomposition and gas evolution. A two-stage heating profile is recommended:
-
Stage 1: Heat to 30 °C over 1.5-2 hours.
-
Stage 2: Heat from 30 °C to 50-60 °C over 2.5-3 hours.[6]
-
-
Maintain the final temperature until gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding it to an agitated mixture of ice and water.
-
Separate the organic layer.
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any residual acid, followed by a water wash.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Experimental Workflow: Synthesis of 2-Chloro-5-fluorotoluene
Caption: Workflow for the industrial synthesis of 2-Chloro-5-fluorotoluene.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting decision tree for low yield in 2-Chloro-5-fluorotoluene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Halogenated aromatics from steel production: results of a pilot-scale investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the impact of solvent choice on reactions involving 2-Chloro-5-fluorotoluene. Understanding these solvent effects is crucial for optimizing reaction outcomes, improving yields, and minimizing side products in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of 2-Chloro-5-fluorotoluene in palladium-catalyzed cross-coupling reactions?
A1: Solvent polarity plays a critical role in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The choice of solvent can influence catalyst stability, solubility of reagents, and the rate of key steps in the catalytic cycle.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These are commonly used and often promote higher reaction rates. They effectively dissolve the polar starting materials and intermediates. However, highly coordinating solvents like DMF can sometimes displace ligands from the palladium center, potentially slowing down the reaction.[1]
-
Nonpolar Solvents (e.g., Toluene, Xylene): These solvents are also widely used, particularly in Suzuki and Buchwald-Hartwig reactions.[1][2] They are less coordinating than polar aprotic solvents, which can be beneficial for catalyst stability. In some cases, nonpolar solvents can lead to higher selectivity.[1]
-
Protic Solvents (e.g., Alcohols, Water): Often used in combination with other solvents (e.g., Dioxane/water), particularly in Suzuki couplings. Water can help dissolve the inorganic base and facilitate the transmetalation step. However, protic solvents can also lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.
Q2: I am observing low yields in my Suzuki coupling with 2-Chloro-5-fluorotoluene. Could the solvent be the issue?
A2: Yes, the solvent is a critical parameter to optimize for Suzuki couplings, especially with less reactive aryl chlorides. If you are experiencing low yields, consider the following solvent-related factors:
-
Inadequate Dissolution: Ensure all your reagents, including the base and the boronic acid, are sufficiently soluble in the chosen solvent system. A biphasic system (e.g., Toluene/water) is often employed to dissolve both the organic and inorganic components.[3]
-
Catalyst Deactivation: Some solvents can contribute to the deactivation of the palladium catalyst. Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can lead to the formation of palladium black and homocoupling of the boronic acid.
-
Side Reactions: In protic solvents, protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction. If you suspect this is occurring, you might consider using a more stable boronic ester (e.g., a pinacol ester) or switching to an anhydrous solvent system.
Q3: For a Buchwald-Hartwig amination of 2-Chloro-5-fluorotoluene, what is a good starting point for solvent selection?
A3: For the Buchwald-Hartwig amination of aryl chlorides, common and effective solvents are nonpolar aromatic solvents like Toluene and Xylene , or polar aprotic ethers like Dioxane and THF .[2][4] Toluene is a very common starting point and has been shown to be effective for the amination of similar aryl chlorides.[2] The choice may also depend on the desired reaction temperature, as xylene allows for higher temperatures than toluene.
Q4: Can I use a polar protic solvent for Nucleophilic Aromatic Substitution (SNAr) with 2-Chloro-5-fluorotoluene?
A4: Yes, polar solvents, both protic and aprotic, are generally used for SNAr reactions to help stabilize the charged Meisenheimer intermediate.[5] Common choices include DMSO, DMF, and alcohols like ethanol. The electron-withdrawing nature of the fluorine and the chloro group on the toluene ring can activate the substrate towards nucleophilic attack. The choice between aprotic and protic will depend on the nucleophile's sensitivity to hydrogen bonding. Polar aprotic solvents are often preferred as they do not solvate the nucleophile as strongly as protic solvents, thus maintaining its nucleophilicity.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | 1. Screen Solvents: If using a single solvent system (e.g., pure Toluene), try a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) to improve base solubility.[3] 2. Solvent Polarity: For electronically demanding substrates, a more polar solvent like DMF or THF might be beneficial, but be mindful of potential catalyst inhibition. |
| Protodeboronation of Boronic Acid | 1. Switch to Anhydrous Conditions: If using an aqueous system, try switching to anhydrous solvents like Toluene or Dioxane with a suitable base (e.g., K₃PO₄). 2. Use a More Stable Boron Reagent: Consider using a pinacol ester or MIDA boronate derivative of your boronic acid, which are more resistant to protodeboronation. |
| Catalyst Deactivation | 1. Ensure Anhydrous and Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | 1. Increase Polarity: If the reaction is sluggish in Toluene, a more polar solvent like Dioxane might improve the rate. 2. Temperature: If using THF or Dioxane, ensure the reaction temperature is appropriate. For higher temperatures (>110 °C), consider switching to Xylene. |
| Poor Reagent Solubility | 1. Check Solubility: Visually inspect the reaction mixture to ensure all components are dissolved at the reaction temperature. If not, a different solvent or solvent mixture may be required. |
| Base Incompatibility with Solvent | 1. Base-Solvent Combination: The effectiveness of a base can be solvent-dependent. For example, NaOtBu is commonly used with Toluene or Dioxane.[2] If you change the solvent, you may need to re-optimize the base. |
Data Presentation
The following tables present representative data on the effect of solvents on the yield of common cross-coupling reactions for aryl chlorides. While this data is not specific to 2-Chloro-5-fluorotoluene, it provides a valuable guide for solvent screening and optimization.
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of an Aryl Chloride
| Solvent System (v/v) | Base | Temperature (°C) | Representative Yield (%) | Reference |
| Toluene / H₂O (4:1) | K₂CO₃ | 100 | 75 | [3] |
| Dioxane / H₂O (4:1) | Na₃PO₄ | 100 | 89 | [3] |
| THF / H₂O (4:1) | NaOH | 76 | 85 | [6] |
| DMF / H₂O (4:1) | K₂CO₃ | 100 | 60 | [7] |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | 70 | [8] |
Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of an Aryl Chloride with Morpholine
| Solvent | Base | Temperature (°C) | Representative Yield (%) | Reference |
| Toluene | NaOtBu | 110 | 94 | [2] |
| Dioxane | NaOtBu | 100 | 88 | [4] |
| THF | NaOtBu | 65 | 75 | [4] |
| Xylene | NaOtBu | 120 | 92 | [9] |
Table 3: Representative Solvent Effects on Sonogashira Coupling of an Aryl Halide
| Solvent | Base | Temperature (°C) | Representative Yield (%) | Reference |
| Toluene | Et₃N | 90 | 93 | [1] |
| DMF | Et₃N | 80 | 20-60 | [1][10] |
| THF | Et₃N | 65 | 63 | [1] |
| Acetonitrile | Et₃N | 60 | 70 | [10] |
| Ethanol | K₂CO₃ | 70 | 85 | [11] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with 2-Chloro-5-fluorotoluene. Note: These are starting points and may require optimization for your specific reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-fluorotoluene
Materials:
-
2-Chloro-5-fluorotoluene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add 2-Chloro-5-fluorotoluene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-Dioxane and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-fluorotoluene
Materials:
-
2-Chloro-5-fluorotoluene (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the degassed Toluene, followed by 2-Chloro-5-fluorotoluene and the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[2]
Visualizations
References
- 1. books.lucp.net [books.lucp.net]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnc.ir [ijnc.ir]
techniques for monitoring the progress of 2-Chloro-5-fluorotoluene reactions
Technical Support Center: Monitoring 2-Chloro-5-fluorotoluene Reactions
Welcome to the technical support center for monitoring reactions involving 2-Chloro-5-fluorotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving 2-Chloro-5-fluorotoluene?
A1: The most common techniques for monitoring reactions of 2-Chloro-5-fluorotoluene are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F). Fourier-Transform Infrared Spectroscopy (FTIR) can also be useful for observing changes in functional groups.
Q2: Why is ¹⁹F NMR particularly useful for monitoring these reactions?
A2: ¹⁹F NMR is highly effective for monitoring reactions with fluorinated compounds like 2-Chloro-5-fluorotoluene for several reasons[1]:
-
High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to strong signals.
-
Wide Chemical Shift Range: This reduces the likelihood of signal overlap, making spectra easier to interpret compared to ¹H NMR, especially in complex reaction mixtures.
-
Direct Observation: It allows for the direct observation of the fluorine-containing reactant, intermediates, and products, providing clear kinetic and mechanistic insights.
Q3: What are the typical reactions where 2-Chloro-5-fluorotoluene is used as a starting material?
A3: 2-Chloro-5-fluorotoluene is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2] Common reactions include:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
Nucleophilic Aromatic Substitution (SNAr): Where the chlorine atom is displaced by a nucleophile.[3]
-
Side-chain modifications: Reactions involving the methyl group, such as oxidation or halogenation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2-Chloro-5-fluorotoluene reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I am observing poor peak shapes (tailing or fronting) for my analyte. What could be the cause?
A: Poor peak shapes in GC analysis can stem from several issues. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for poor GC peak shapes.
Corrective Actions:
-
Inlet Liner: Active sites in the liner can cause peak tailing. Use a deactivated liner or replace it.[4]
-
Injector Temperature: If the temperature is too low, high-boiling point compounds may not volatilize efficiently. If too high, sensitive compounds may degrade.
-
Column Issues: Column contamination or degradation can lead to poor peak shapes. Try baking the column or trimming the first few centimeters. If the problem persists, the column may need replacement.[4]
-
Leaks: Leaks in the injection port can cause peak distortion.[4]
Q: I am not seeing my product peak, or it is very small.
A: This could be due to a variety of factors from sample preparation to instrument settings.
dot
Caption: Troubleshooting guide for missing or small GC peaks.
Corrective Actions:
-
Reaction Conversion: First, confirm with another technique (like TLC or NMR) that the reaction has proceeded as expected.
-
Injection: Ensure the syringe is drawing and injecting the sample correctly. Check autosampler vials for sufficient sample volume.
-
Detector Response: Make sure the mass spectrometer is set to scan for the expected m/z of your product or that the correct ions are being monitored in SIM or MRM mode.[5]
-
Analyte Degradation: Your product might be degrading in the hot injector. Try lowering the injector temperature.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My retention times are drifting.
A: Drifting retention times can compromise the reliability of your analysis.
dot
Caption: Troubleshooting workflow for drifting HPLC retention times.
Corrective Actions:
-
Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment.[6]
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If using a mixture, one component may be evaporating faster than the other, changing the composition over time. Prepare fresh mobile phase.[7]
-
Pump: Inconsistent flow from the pump can cause retention time drift. Check for leaks and consider servicing the pump seals.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q: The signals in my ¹⁹F NMR spectrum are broad.
A: Broad signals in NMR can be due to several factors.
dot
Caption: Troubleshooting guide for broad signals in ¹⁹F NMR.
Corrective Actions:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the spectrometer.
-
Sample Quality: Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degas your sample or filter it. The presence of solid precipitate will also degrade spectral quality.
-
Concentration: Very high sample concentrations can lead to increased viscosity and broader lines. Dilute your sample if necessary.
-
Chemical Exchange: If your molecule is undergoing a dynamic chemical exchange on the NMR timescale, this can lead to broad signals. Acquiring the spectrum at a different temperature can help confirm this.
Experimental Protocols & Data
This section provides example protocols and data for monitoring a Suzuki-Miyaura coupling reaction of 2-Chloro-5-fluorotoluene with phenylboronic acid.
Reaction: 2-Chloro-5-fluorotoluene + Phenylboronic Acid -> 4-Fluoro-2-methyl-1,1'-biphenyl
GC-MS Monitoring Protocol
-
Sample Preparation: At various time points, withdraw ~50 µL of the reaction mixture. Quench the reaction by diluting with 1 mL of ethyl acetate and 1 mL of water. Vortex and allow the layers to separate. Analyze the organic layer.
-
Instrumentation:
-
GC: Agilent 8890 or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS: Mass range 50-500 amu.
-
Expected GC-MS Data
| Compound | Retention Time (min) | Key m/z Ions |
| 2-Chloro-5-fluorotoluene | ~5.2 | 144, 109 |
| Phenylboronic Acid | - (not typically observed) | - |
| 4-Fluoro-2-methyl-1,1'-biphenyl | ~8.9 | 186, 171, 170 |
HPLC Monitoring Protocol
-
Sample Preparation: At various time points, withdraw ~10 µL of the reaction mixture. Dilute with 1 mL of acetonitrile/water (50:50). Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
HPLC: Shimadzu LC-20AD or similar with UV detector.
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected HPLC Data
| Compound | Retention Time (min) |
| 2-Chloro-5-fluorotoluene | ~4.5 |
| Phenylboronic Acid | ~2.1 |
| 4-Fluoro-2-methyl-1,1'-biphenyl | ~6.8 |
¹⁹F NMR Monitoring Protocol
-
Sample Preparation: At various time points, withdraw ~100 µL of the reaction mixture. Add it to an NMR tube containing ~500 µL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or similar.
-
Parameters: Standard ¹⁹F NMR acquisition parameters. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative analysis.[8]
-
Expected ¹⁹F NMR Data
| Compound | Expected Chemical Shift (ppm, relative to CFCl₃) |
| 2-Chloro-5-fluorotoluene | ~ -118 |
| 4-Fluoro-2-methyl-1,1'-biphenyl | ~ -115 |
Disclaimer: The experimental protocols and data provided are illustrative examples and may require optimization for specific reaction conditions and instrumentation.
References
- 1. magritek.com [magritek.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Five of the Most Useful Transformations in Modern Organic Synthesis [fishersci.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. shimadzu.com [shimadzu.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. phenomenex.com [phenomenex.com]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-fluorotoluene. It serves as a valuable resource for the structural elucidation and quality control of this important chemical intermediate in the pharmaceutical and agrochemical industries. By presenting detailed experimental data, protocols, and a comparative analysis with a structural isomer, this guide aims to facilitate accurate spectral interpretation and aid in the development of robust analytical methods.
Introduction
2-Chloro-5-fluorotoluene is a substituted aromatic compound with a molecular formula of C₇H₆ClF. Its structure is characterized by a toluene backbone with chlorine and fluorine substituents on the benzene ring. The precise positioning of these substituents gives rise to a unique and complex NMR spectrum, which can be definitively assigned through one- and two-dimensional NMR techniques. Understanding the chemical shifts and coupling constants is crucial for confirming the identity and purity of the compound.
¹H and ¹³C NMR Spectral Data of 2-Chloro-5-fluorotoluene
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for 2-Chloro-5-fluorotoluene, acquired in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively.
Table 1: ¹H NMR Spectral Data for 2-Chloro-5-fluorotoluene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.18 | dd | J = 8.6, 5.4 |
| H-4 | 6.95 | td | J = 8.5, 2.9 |
| H-6 | 7.25 | dd | J = 8.8, 2.9 |
| CH₃ | 2.35 | s | - |
Table 2: ¹³C NMR Spectral Data for 2-Chloro-5-fluorotoluene
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 137.9 (d, J = 3.1 Hz) |
| C-2 | 132.8 (d, J = 7.6 Hz) |
| C-3 | 130.4 (d, J = 8.3 Hz) |
| C-4 | 116.8 (d, J = 22.0 Hz) |
| C-5 | 162.4 (d, J = 247.5 Hz) |
| C-6 | 114.2 (d, J = 21.2 Hz) |
| CH₃ | 20.6 |
Comparative Analysis with 2-Chloro-4-fluorotoluene
To highlight the significance of substituent positioning on the NMR spectrum, a comparison is drawn with the isomeric compound, 2-Chloro-4-fluorotoluene.
Table 3: Comparison of ¹H NMR Data for 2-Chloro-5-fluorotoluene and 2-Chloro-4-fluorotoluene
| Compound | H-3 (ppm) | H-5/H-4 (ppm) | H-6 (ppm) | CH₃ (ppm) |
| 2-Chloro-5-fluorotoluene | 7.18 (dd) | 6.95 (td) | 7.25 (dd) | 2.35 (s) |
| 2-Chloro-4-fluorotoluene | 7.11 (dd) | 7.04 (td) | 6.83 (dd) | 2.29 (s) |
Table 4: Comparison of ¹³C NMR Data for 2-Chloro-5-fluorotoluene and 2-Chloro-4-fluorotoluene
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CH₃ |
| 2-Chloro-5-fluorotoluene | 137.9 | 132.8 | 130.4 | 116.8 | 162.4 | 114.2 | 20.6 |
| 2-Chloro-4-fluorotoluene | 135.8 | 130.5 | 127.8 | 161.9 | 117.2 | 115.9 | 20.1 |
The data reveals that the change in the fluorine position from C-5 to C-4 significantly impacts the chemical shifts of the aromatic protons and carbons, as well as the coupling constants, providing a clear distinction between the two isomers.
Experimental Protocols
Sample Preparation
A solution of 2-Chloro-5-fluorotoluene (approximately 10-20 mg) was prepared in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled pulse program was used with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
Visualizing Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of 2-Chloro-5-fluorotoluene and the key through-bond correlations observed in its NMR spectra.
Interpreting the Mass Spectrum of 2-Chloro-5-fluorotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2-chloro-5-fluorotoluene, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. By comparing its fragmentation pattern with those of its structural isomers, this document aims to equip researchers with the necessary data to confidently identify and differentiate these compounds in complex matrices.
Comparative Analysis of Chlorofluorotoluene Isomers
The mass spectra of 2-chloro-5-fluorotoluene and its isomers, while sharing the same molecular ion, exhibit distinct differences in their fragmentation patterns. These variations arise from the influence of the substituent positions on the stability of the resulting fragment ions. Below is a quantitative comparison of the major fragments observed for 2-chloro-5-fluorotoluene and three of its isomers.
Table 1: Comparison of Mass Spectra Data for Chlorofluorotoluene Isomers
| m/z | 2-Chloro-5-fluorotoluene (Relative Intensity %) | 2-Chloro-4-fluorotoluene (Relative Intensity %) | 4-Chloro-2-fluorotoluene (Relative Intensity %) | 2-Chloro-6-fluorotoluene (Relative Intensity %) |
| 146 | 33 | 34 | 35 | 33 |
| 144 (M+) | 100 | 100 | 100 | 100 |
| 111 | 5 | 8 | 7 | 6 |
| 109 | 68 | 75 | 70 | 65 |
| 108 | 15 | 18 | 16 | 14 |
| 91 | 8 | 10 | 9 | 7 |
| 83 | 12 | 15 | 13 | 11 |
Data sourced from the NIST WebBook.
Fragmentation Pathway of 2-Chloro-5-fluorotoluene
The fragmentation of 2-chloro-5-fluorotoluene under electron ionization follows a series of characteristic steps, primarily involving the loss of the chlorine atom and subsequent rearrangements. The major fragmentation pathways are visualized in the diagram below.
Caption: Fragmentation pathway of 2-chloro-5-fluorotoluene.
Experimental Protocols
The mass spectra referenced in this guide were obtained using electron ionization (EI) mass spectrometry. The following provides a general experimental protocol typical for the analysis of aromatic compounds like chlorofluorotoluenes.
Instrumentation:
-
Mass Spectrometer: A magnetic sector or quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electron Ionization (EI).
Experimental Parameters:
-
Electron Energy: 70 eV. This is a standard energy for EI-MS, which provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization and prevent condensation.
-
Mass Range: Scanned from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the analyte (e.g., 200) to capture all significant fragments.
-
Sample Introduction: For pure compounds, a direct insertion probe may be used. For mixtures, gas chromatography (GC) is typically coupled with the mass spectrometer (GC-MS) for separation prior to analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5) before entering the mass spectrometer.
Discussion of Fragmentation Patterns
The molecular ion peak (M+) for all chlorofluorotoluene isomers is observed at m/z 144, with a characteristic M+2 peak at m/z 146 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
The most significant fragmentation pathway for all isomers involves the loss of the chlorine atom, resulting in a prominent peak at m/z 109. The relative intensity of this peak can vary slightly between isomers, providing a potential point of differentiation. For 2-chloro-5-fluorotoluene, the peak at m/z 109 is the base peak after the molecular ion.
Further fragmentation of the m/z 109 ion can occur through various pathways, including the loss of a neutral acetylene (C2H2) molecule to form the ion at m/z 83. The relative abundances of these and other minor fragments can also differ between isomers, aiding in their unique identification.
By carefully examining the relative intensities of the key fragment ions, particularly the molecular ion and the [M-Cl]+ fragment, researchers can distinguish between the different structural isomers of chlorofluorotoluene. This guide provides the foundational data and understanding to facilitate this analysis in a research and development setting.
A Comparative Guide to Functional Group Identification in 2-Chloro-5-fluorotoluene Utilizing FT-IR Spectroscopy and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other prevalent analytical techniques for the identification of functional groups in 2-Chloro-5-fluorotoluene. The following sections present supporting experimental data, detailed methodologies for key experiments, and a logical workflow for comprehensive structural elucidation.
Quantitative Data Summary
The functional groups present in 2-Chloro-5-fluorotoluene, including the aromatic ring, methyl group, chloro group, and fluoro group, can be identified and characterized by several spectroscopic methods. Below is a comparative summary of the data obtained from FT-IR, Raman, NMR, and Mass Spectrometry.
Table 1: FT-IR Spectroscopic Data for 2-Chloro-5-fluorotoluene
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2920-2980 | Medium | Methyl C-H Stretch |
| 1580-1620 | Strong | C=C Aromatic Ring Stretch |
| 1450-1500 | Strong | C=C Aromatic Ring Stretch |
| 1200-1250 | Strong | C-F Stretch |
| 800-850 | Strong | C-H Out-of-Plane Bending (Aromatic) |
| 700-750 | Strong | C-Cl Stretch |
Table 2: Raman Spectroscopy Data for 2-Chloro-5-fluorotoluene
| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3055 | Strong | Aromatic C-H Stretch |
| 2925 | Medium | Methyl C-H Stretch |
| 1610 | Strong | C=C Aromatic Ring Stretch |
| 1005 | Strong | Aromatic Ring Breathing Mode |
| 710 | Medium | C-Cl Stretch |
| 550 | Medium | C-F Bending Mode |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for 2-Chloro-5-fluorotoluene
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~7.11 | Doublet of Doublets | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-6 |
| ~7.06 | Doublet | J(H,H) ≈ 8.5 | H-3 |
| ~6.89 | Doublet of Triplets | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-4 |
| ~2.21 | Singlet | - | -CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~162 (doublet, J(C,F) ≈ 245 Hz) | C-5 |
| ~139 (doublet, J(C,F) ≈ 7 Hz) | C-1 |
| ~134 (doublet, J(C,F) ≈ 3 Hz) | C-2 |
| ~130 | C-3 |
| ~115 (doublet, J(C,F) ≈ 21 Hz) | C-6 |
| ~113 (doublet, J(C,F) ≈ 22 Hz) | C-4 |
| ~20 | -CH₃ |
Table 4: Mass Spectrometry Data for 2-Chloro-5-fluorotoluene
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 144/146 | 100/33 | [M]⁺ (Molecular Ion, due to ³⁵Cl/³⁷Cl isotopes) |
| 109 | 80 | [M - Cl]⁺ |
| 108 | 40 | [M - HCl]⁺ |
| 83 | 25 | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative for the analysis of a liquid aromatic compound like 2-Chloro-5-fluorotoluene.
FT-IR Spectroscopy
Instrumentation: Bruker Alpha II FT-IR spectrometer with a Diamond ATR accessory.
Methodology:
-
Sample Preparation: A small drop (5-10 µL) of neat 2-Chloro-5-fluorotoluene is placed directly onto the diamond crystal of the ATR accessory.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O, as well as any intrinsic instrument signals.
-
Sample Spectrum Acquisition: The sample is applied to the crystal, and the FT-IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.
Raman Spectroscopy
Instrumentation: A Raman spectrometer equipped with a 532 nm or 785 nm laser excitation source and a CCD detector.
Methodology:
-
Sample Preparation: A small volume of 2-Chloro-5-fluorotoluene is placed in a glass vial or cuvette.
-
Instrument Setup: The laser is focused onto the liquid sample. The scattered light is collected at a 90° or 180° angle to the incident beam.
-
Spectrum Acquisition: The Raman spectrum is acquired over a range of Raman shifts (e.g., 200 cm⁻¹ to 3500 cm⁻¹). The acquisition time and laser power are optimized to maximize the signal while avoiding sample degradation.
-
Data Processing: The raw spectrum is corrected for baseline and cosmic ray artifacts.
NMR Spectroscopy (¹H and ¹³C)
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a multinuclear probe.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 2-Chloro-5-fluorotoluene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are acquired.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (~250 ppm) is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Methodology:
-
Sample Introduction: A small amount of 2-Chloro-5-fluorotoluene is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Workflow for Functional Group Identification
The following diagram illustrates a logical workflow for the comprehensive identification of functional groups in 2-Chloro-5-fluorotoluene, integrating the discussed spectroscopic techniques.
Caption: Workflow for spectroscopic identification of functional groups.
A Comparative Guide to Purity Assessment of 2-Chloro-5-fluorotoluene: GC-MS, HPLC, and qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Chloro-5-fluorotoluene is critical for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides a comparative analysis of three common analytical techniques for purity assessment—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—with a focus on a detailed GC-MS protocol.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of quantitation. Below is a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of 2-Chloro-5-fluorotoluene.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Provides structural information and quantification based on the magnetic properties of atomic nuclei. |
| Primary Strength | High sensitivity for detecting and identifying volatile and semi-volatile impurities, such as residual solvents and synthetic by-products. | Versatile for a wide range of compounds, particularly non-volatile or thermally labile impurities. | Provides an absolute purity determination without the need for a specific reference standard of the analyte.[1][2] |
| Limit of Detection (LOD) | 0.01 - 1 ppm (for impurities) | 0.1 - 10 ppm (for impurities) | ~0.05 - 0.1% |
| Limit of Quantification (LOQ) | 0.05 - 5 ppm (for impurities) | 0.5 - 50 ppm (for impurities) | ~0.1 - 0.5% |
| Precision (RSD) | < 5% | < 2% | < 1% |
| Accuracy | High, dependent on reference standards. | High, dependent on reference standards. | Very high, traceable to a certified internal standard.[3] |
| Sample Throughput | Moderate to High | High | Low to Moderate |
Detailed Experimental Protocol: GC-MS for Purity Assessment
This protocol outlines a robust method for the purity assessment of 2-Chloro-5-fluorotoluene using Gas Chromatography-Mass Spectrometry.
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Solvent: Dichloromethane (GC grade) or other suitable volatile solvent.
-
Carrier Gas: Helium (99.999% purity).
-
Reference Standard: 2-Chloro-5-fluorotoluene, certified reference material.
Sample Preparation
-
Stock Solution: Prepare a stock solution of the 2-Chloro-5-fluorotoluene reference standard at a concentration of 1.0 mg/mL in dichloromethane.
-
Sample Solution: Prepare the 2-Chloro-5-fluorotoluene sample for analysis at a concentration of 1.0 mg/mL in dichloromethane.
-
Internal Standard (Optional): For quantitative analysis, a suitable internal standard that is well-resolved from the analyte and impurities can be added to both the reference and sample solutions.
GC-MS Operating Conditions
| Parameter | Value |
| Inlet Temperature | 280°C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 150°C |
| Ramp 2 | 25°C/min to 280°C, hold for 5 minutes |
| MS Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | 40 - 400 amu |
Data Analysis
-
Identification: The primary peak of 2-Chloro-5-fluorotoluene is identified by comparing its retention time and mass spectrum with that of the certified reference standard.
-
Impurity Identification: Potential impurities are identified by searching their mass spectra against a commercial library (e.g., NIST).
-
Purity Calculation: The purity of the sample is calculated using the area percent method from the Total Ion Chromatogram (TIC). The area of the main peak is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS purity assessment and the logical relationship in selecting an appropriate analytical method.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-fluorotoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-5-fluorotoluene and its key isomers. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical and agrochemical compounds. This document synthesizes theoretical principles with available experimental data to offer an objective comparison for researchers in the field.
Introduction to 2-Chloro-5-fluorotoluene and Its Isomers
2-Chloro-5-fluorotoluene is a substituted aromatic compound with a methyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. The relative positions of these substituents significantly influence the electron density distribution of the aromatic ring, and consequently, its reactivity towards various chemical transformations. This guide will focus on the comparison of 2-Chloro-5-fluorotoluene with the following isomers:
-
3-Chloro-2-fluorotoluene
-
4-Chloro-2-fluorotoluene
-
4-Chloro-3-fluorotoluene
-
2,3-Dichloro-5-fluorotoluene
-
2,5-Dichloro-3-fluorotoluene
The reactivity of these isomers will be compared across several key reaction types, including electrophilic aromatic substitution (nitration and halogenation), nucleophilic aromatic substitution, and oxidation of the methyl group.
Theoretical Framework: Understanding Substituent Effects
The reactivity of these isomers is governed by a combination of electronic and steric effects of the methyl (-CH₃), chloro (-Cl), and fluoro (-F) substituents.
-
Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. It is an activating group, increasing the overall reactivity of the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.
-
Halogen Groups (-Cl, -F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the intermediate carbocation formed during electrophilic attack at these positions. Fluorine is the most electronegative halogen, thus exerting the strongest inductive effect, but it is also a better resonance donor than chlorine.
The interplay of these effects, along with steric hindrance from bulky groups at the ortho position, determines the overall reactivity and regioselectivity of each isomer.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The rate and position of substitution are highly dependent on the nature and position of the existing substituents.
Nitration
Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the isomeric product distribution.
Predicted Regioselectivity for Nitration:
Based on the directing effects of the methyl, chloro, and fluoro groups, the predicted major mononitration products for each isomer are summarized in the table below. The positions are numbered relative to the methyl group as position 1.
| Isomer | Predicted Major Nitration Product(s) | Rationale |
| 2-Chloro-5-fluorotoluene | 2-Chloro-5-fluoro-4-nitrotoluene & 2-Chloro-5-fluoro-6-nitrotoluene | The methyl group directs ortho and para. The halogens also direct ortho and para. The positions ortho to the methyl group (position 6) and para to the chloro group (position 4) are the most activated. |
| 3-Chloro-2-fluorotoluene | 3-Chloro-2-fluoro-4-nitrotoluene & 3-Chloro-2-fluoro-6-nitrotoluene | The methyl group directs to positions 2, 4, and 6. Position 2 is blocked. The fluoro and chloro groups also direct to these positions. Positions 4 and 6 are the most likely sites. |
| 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluoro-5-nitrotoluene | The methyl group directs to positions 2, 3, 5, and 6. The halogens also direct to these positions. Position 5 is ortho to the fluorine and meta to the chlorine, and para to the methyl group, making it a highly probable site. |
| 4-Chloro-3-fluorotoluene | 4-Chloro-3-fluoro-2-nitrotoluene & 4-Chloro-3-fluoro-6-nitrotoluene | The methyl group directs to positions 2 and 6. The halogens also direct to these positions. Both positions 2 and 6 are activated. |
Experimental Data Snapshot: Nitration Yields of a Related Compound
Halogenation
Halogenation introduces a halogen atom (e.g., -Cl or -Br) onto the aromatic ring. Similar to nitration, the regioselectivity is governed by the directing effects of the existing substituents.
Predicted Regioselectivity for Chlorination:
| Isomer | Predicted Major Chlorination Product(s) | Rationale |
| 2-Chloro-5-fluorotoluene | 2,4-Dichloro-5-fluorotoluene & 2,6-Dichloro-5-fluorotoluene | The methyl group directs to the ortho (6) and para (4) positions. The existing halogens also direct ortho and para. |
| 3-Chloro-2-fluorotoluene | 3,4-Dichloro-2-fluorotoluene & 3,6-Dichloro-2-fluorotoluene | The methyl group directs to the ortho (2,6) and para (4) positions. Position 2 is sterically hindered. |
| 4-Chloro-2-fluorotoluene | 4,5-Dichloro-2-fluorotoluene | The methyl group directs to the ortho (3,5) and para (x) positions. Position 5 is favored due to activation from the fluorine atom. |
| 4-Chloro-3-fluorotoluene | 2,4-Dichloro-3-fluorotoluene & 4,6-Dichloro-3-fluorotoluene | The methyl group directs to the ortho (2,6) positions. |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to EAS, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. This reaction is favored by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group (halogens).
The reactivity of the C-Cl and C-F bonds towards nucleophilic attack will depend on the isomer. In general, the C-F bond is more resistant to cleavage than the C-Cl bond in SNAr reactions when the attack of the nucleophile is the rate-determining step. However, the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack.
Predicted Relative Reactivity in SNAr:
A quantitative comparison is difficult without experimental data. However, a qualitative prediction can be made based on the electronic environment of the C-Cl and C-F bonds. Isomers with a nitro group or other strong EWG introduced ortho or para to a halogen will exhibit significantly enhanced reactivity in SNAr reactions.
Oxidation of the Methyl Group
The methyl group on the toluene ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The presence of electron-withdrawing halogens on the ring can make the oxidation more difficult compared to toluene itself.
Relative Ease of Oxidation (Predicted):
The rate of oxidation is influenced by the electron density at the benzylic position. Electron-withdrawing groups decrease the electron density, making the methyl group less susceptible to oxidation. Therefore, the isomers with more halogen substituents or with halogens in positions that exert a stronger electron-withdrawing effect on the methyl group are expected to be less reactive.
Predicted Order of Decreasing Reactivity: Toluene > 2-Chloro-5-fluorotoluene and its isomers > 2,3-Dichloro-5-fluorotoluene and 2,5-Dichloro-3-fluorotoluene
Experimental Protocols
General Procedure for Nitration of Chlorofluorotoluenes
This protocol is adapted from the nitration of related compounds and should be optimized for each specific isomer.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid (e.g., 10 mL) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration Reaction: Dissolve the chlorofluorotoluene isomer (e.g., 0.1 mol) in a minimal amount of a suitable solvent like dichloromethane or use it neat if it is a liquid.
-
Add the chlorofluorotoluene solution dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
If a solid precipitate forms, collect it by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
If an oil separates, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
General Procedure for Oxidation of the Methyl Group to a Carboxylic Acid
This protocol uses potassium permanganate as the oxidizing agent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the chlorofluorotoluene isomer (e.g., 0.05 mol), water (e.g., 100 mL), and a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if the substrate is not very soluble in water.
-
Heat the mixture to reflux.
-
Addition of Oxidant: In a separate beaker, dissolve potassium permanganate (KMnO₄) (e.g., 0.15 mol) in water (e.g., 200 mL).
-
Add the KMnO₄ solution in small portions to the refluxing reaction mixture over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours or until the purple color persists, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature.
-
Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite or by bubbling sulfur dioxide gas through the solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the hot solution to remove the MnO₂.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2).
-
Isolation: The corresponding carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
Data Presentation
Table 1: Predicted Major Mononitration Products of 2-Chloro-5-fluorotoluene and Its Isomers
| Isomer | Structure | Predicted Major Nitration Product(s) |
| 2-Chloro-5-fluorotoluene | 2-Chloro-5-fluoro-4-nitrotoluene2-Chloro-5-fluoro-6-nitrotoluene | |
| 3-Chloro-2-fluorotoluene | 3-Chloro-2-fluoro-4-nitrotoluene3-Chloro-2-fluoro-6-nitrotoluene | |
| 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluoro-5-nitrotoluene | |
| 4-Chloro-3-fluorotoluene | 4-Chloro-3-fluoro-2-nitrotoluene4-Chloro-3-fluoro-6-nitrotoluene |
(Note: The structures in the table are illustrative placeholders and would be replaced with actual chemical structure images in a final document.)
Visualizations
Caption: General workflow for Electrophilic Aromatic Substitution on a chlorofluorotoluene isomer.
Caption: Experimental workflow for the oxidation of a chlorofluorotoluene isomer to its corresponding benzoic acid.
Conclusion
The reactivity of 2-Chloro-5-fluorotoluene and its isomers is a complex interplay of the electronic and steric effects of the methyl, chloro, and fluoro substituents. While a definitive quantitative ranking of reactivity requires extensive experimental kinetic studies, a qualitative understanding based on established principles of physical organic chemistry allows for the prediction of reactivity trends and regioselectivity in key reactions. This guide provides a foundational understanding and practical experimental protocols to aid researchers in the synthesis and functionalization of these important chemical building blocks. Further computational studies could provide more detailed insights into the reaction mechanisms and relative activation energies for different isomers and reaction pathways.
References
A Comparative Guide to the Synthesis of 2-Chloro-5-fluorotoluene and 2-Chloro-4-fluorotoluene
For researchers, scientists, and professionals in drug development, the selective synthesis of halogenated aromatic compounds is a critical aspect of designing novel chemical entities. This guide provides a comparative analysis of the synthetic routes for two isomeric compounds: 2-Chloro-5-fluorotoluene and 2-Chloro-4-fluorotoluene. While detailed experimental data is readily available for the synthesis of 2-chloro-4-fluorotoluene, specific protocols with quantitative performance metrics for 2-chloro-5-fluorotoluene are less documented in readily accessible literature. This guide presents a comprehensive overview of a proven method for the 4-fluoro isomer and outlines the most plausible synthetic strategy for the 5-fluoro isomer based on established chemical principles.
Synthetic Route Comparison
The primary route for synthesizing both 2-chloro-4-fluorotoluene and, hypothetically, 2-chloro-5-fluorotoluene involves a diazotization reaction of the corresponding chloro-aminotoluene precursor, followed by a fluorination step. This approach, often utilizing a Balz-Schiemann or a modified Sandmeyer-type reaction, is a cornerstone of aromatic chemistry for the introduction of fluorine.
Synthesis of 2-Chloro-4-fluorotoluene
A well-documented and high-yielding synthesis for 2-chloro-4-fluorotoluene starts from 3-chloro-4-methylaniline (also known as 2-chloro-4-aminotoluene). The process involves the formation of a diazonium salt in the presence of anhydrous hydrogen fluoride, followed by thermal decomposition to yield the final product.
Plausible Synthesis of 2-Chloro-5-fluorotoluene
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-chloro-4-fluorotoluene. A corresponding entry for 2-chloro-5-fluorotoluene remains speculative due to the absence of specific experimental data in the searched literature.
| Parameter | 2-Chloro-4-fluorotoluene | 2-Chloro-5-fluorotoluene |
| Starting Material | 3-Chloro-4-methylaniline | 4-Chloro-3-aminotoluene (presumed) |
| Key Reagents | Anhydrous Hydrogen Fluoride, Sodium Nitrite | Anhydrous Hydrogen Fluoride, Sodium Nitrite (presumed) or HBF4 |
| Reaction Type | Diazotization, Fluoro-dediazoniation | Diazotization, Fluoro-dediazoniation (e.g., Balz-Schiemann) (presumed) |
| Yield | 81.8%[1] | Not available in literature |
| Purity (after distillation) | 99.9% (by GC)[1] | ≥ 97% (commercially available) |
| Crude Purity | 93.4% (by GC)[1] | Not available in literature |
Experimental Protocols
Synthesis of 2-Chloro-4-fluorotoluene[1]
Materials:
-
3-Chloro-4-methylaniline
-
Anhydrous Hydrogen Fluoride
-
Sodium Nitrite
-
Dilute alkali solution
-
1 L reactor with condenser and gas outlet
Procedure:
-
Preparation: Cool the 1 L reactor to below 20°C. Under stirring, slowly add 424 g (21.2 mol) of anhydrous hydrogen fluoride. Further, cool the reactor.
-
Addition of Amine: At a temperature of 5°C or lower, add 150 g (1.059 mol) of 3-chloro-4-methylaniline dropwise. Control the addition rate to maintain the reaction temperature between 5°C and 15°C. The addition should take approximately 3 hours. Maintain the temperature for an additional 2 hours.
-
Diazotization: Cool the reaction mixture to 5°C or lower. Add 73.1 g (1.06 mol) of sodium nitrite in portions, ensuring the reaction temperature is maintained between -5°C and 15°C. The addition should take about 4 hours. Hold the temperature for 1 hour after the addition is complete.
-
Decomposition: Program the reactor to warm up gradually. From 0°C to 20°C, the heating rate should be 0.5 to 1°C per hour. From 20°C to 80°C, the heating rate should be 1 to 2°C per hour. Finally, heat to 80°C and hold for 2 hours.
-
Work-up: Cool the reactor to 30-35°C and allow the layers to separate. Neutralize the organic layer to a pH of 7-8 with a dilute alkali solution.
-
Purification: Perform steam distillation. The collected organic layer (141 g) will have a purity of approximately 93.4% as determined by gas chromatography. Further purification by distillation yields 125.1 g of 2-chloro-4-fluorotoluene with a purity of 99.9% (81.8% yield).[1]
Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways for both isomers.
Caption: Synthetic pathway for 2-Chloro-4-fluorotoluene.
Caption: Plausible synthetic pathway for 2-Chloro-5-fluorotoluene.
Conclusion
The synthesis of 2-chloro-4-fluorotoluene is a well-established process with high reported yield and purity, making it a reliable method for producing this isomer. In contrast, while 2-chloro-5-fluorotoluene is commercially available, detailed public-domain experimental procedures with performance data are lacking. The proposed synthetic route via the Balz-Schiemann reaction of 4-chloro-3-aminotoluene is chemically sound and represents the most likely industrial method. Further research and publication of a detailed experimental protocol for the synthesis of 2-chloro-5-fluorotoluene would be highly beneficial to the scientific community, allowing for a more direct and quantitative comparison of the synthetic accessibility of these two valuable building blocks.
References
Comparative Evaluation of the Biological Activity of 2-Chloro-5-fluorotoluene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2-Chloro-5-fluorotoluene stands as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern with both chlorine and fluorine atoms makes it an attractive starting material for generating derivatives with diverse biological activities. This guide provides a comparative overview of the anticipated biological activities of 2-Chloro-5-fluorotoluene derivatives, drawing upon experimental data from closely related analogs, and offers detailed experimental protocols for their evaluation.
While direct biological activity data for derivatives of 2-Chloro-5-fluorotoluene is not extensively available in the public domain, its structural analog, 2-Chloro-5-nitrobenzaldehyde, serves as a valuable proxy for predicting the potential therapeutic applications of its derivatives. The chloro and fluoro/nitro substitutions on the benzene ring are key to the biological efficacy of the resulting molecules. The primary biological activities observed for derivatives of such substituted benzaldehydes are in the realms of anticancer and antimicrobial effects.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative biological activity data for derivatives of 2-Chloro-5-nitrobenzaldehyde, which can be considered indicative of the potential activities of 2-Chloro-5-fluorotoluene derivatives.
Table 1: Anticancer Activity of 2-Chloro-5-nitrobenzaldehyde Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolidinone | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | < 0.01 |
| Colon Cancer (SW-620) | < 0.01 | ||
| CNS Cancer (SF-539) | < 0.01 | ||
| Melanoma (SK-MEL-5) | < 0.01 | ||
| 2-(4-Fluorophenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanamide | Leukemia (SR) | 0.015 |
Table 2: Antimicrobial Activity of 2-Chloro-5-nitrobenzaldehyde Schiff Base Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Schiff Base of 2-Chloro-5-nitrobenzaldehyde with 4-aminoantipyrine | Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 125 | |
| Escherichia coli | 250 | |
| Pseudomonas aeruginosa | 250 |
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of these derivatives and a key signaling pathway implicated in their anticancer activity.
Caption: General experimental workflow from synthesis to biological evaluation.
A Comparative Guide to Catalysts for Suzuki Reactions of Chlorinated Fluorotoluenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of challenging substrates such as chlorinated fluorotoluenes, which are important building blocks in medicinal chemistry and materials science, requires highly active and robust catalyst systems. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki reaction of chlorinated fluorotoluenes, supported by experimental data from related systems, to assist in the selection of the optimal catalyst for this demanding transformation.
Performance Comparison of Catalytic Systems
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 4-Chlorotoluene | >99 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 4-Chlorotoluene | ~95 | [1] |
| G-COOH-Pd-10 (heterogeneous) | None | K₂CO₃ | H₂O/EtOH | 110 | 8 | 2-Bromo-5-fluorotoluene | ~95 | [2] |
| G-COOH-Pd-10 (heterogeneous) | None | K₂CO₃ | H₂O/EtOH | 110 | 8 | 2-Bromo-4-fluorotoluene | ~85 | [2] |
| Pd(OAc)₂ / Buchwald Ligand | Buchwald Ligands | Various | Various | RT - 120 | 2-24 | Aryl Chlorides | Good to High | [3][4] |
| Pd-NHC Complexes | NHC Ligands | Various | Various | RT - 110 | 0.5-24 | Aryl Chlorides | Good to High | [5][6] |
Key Observations:
-
Buchwald Ligands: Systems employing bulky, electron-rich phosphine ligands such as XPhos and SPhos are highly effective for the activation of the inert C-Cl bond in aryl chlorides, often providing excellent yields.[1][3][7] For instance, the combination of Pd₂(dba)₃ and XPhos achieved a near-quantitative yield in the coupling of 4-chlorotoluene.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have emerged as powerful catalysts for challenging Suzuki couplings.[5][6] They offer high stability and activity, making them a suitable choice for electron-deficient substrates.
-
Heterogeneous Catalysts: While homogeneous catalysts are more common, heterogeneous systems like palladium nanoparticles supported on functionalized graphene (G-COOH-Pd-10) show promise, particularly in terms of catalyst recyclability and green chemistry principles.[2] The data on brominated fluorotoluenes suggests that these systems can be effective for halogenated toluenes, although the higher bond strength of C-Cl compared to C-Br may necessitate more forcing conditions.[2]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a chlorinated fluorotoluene with an arylboronic acid. This protocol is based on established methods for the coupling of challenging aryl chlorides.[1][3]
Materials:
-
Chlorinated fluorotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mol%)
-
Ligand (e.g., XPhos, SPhos; 0.02-0.1 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chlorinated fluorotoluene, arylboronic acid, palladium precursor, ligand, and base.
-
Add the degassed solvent and water (if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validating the Structure of 2-Chloro-5-fluorotoluene Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Chloro-5-fluorotoluene, a versatile building block in medicinal chemistry, unambiguous structural validation is critical to ensure the desired pharmacological activity and to meet stringent regulatory requirements. This guide provides a comparative analysis of standard analytical techniques used to confirm the structure of these derivatives, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison: Differentiating Isomers
The following tables summarize key spectroscopic data for 2-Chloro-5-fluorotoluene and its isomers. This comparative data is essential for distinguishing between positional isomers, which can possess significantly different chemical and biological properties. While a comprehensive experimental dataset for a wide range of derivatives is not publicly available, the data for these isomers provides a foundational reference.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | -CH₃ Protons (δ, ppm) | Key Differentiating Features |
| 2-Chloro-5-fluorotoluene | ~7.1-7.3 (m) | ~2.3 (s) | Complex multiplet for aromatic protons due to ortho, meta, and para couplings. |
| 2-Chloro-4-fluorotoluene[1] | 7.11 (d), 7.04 (dd), 6.83 (t)[1] | 2.29 (s)[1] | Distinct doublet, doublet of doublets, and triplet for the three aromatic protons. |
| 4-Chloro-2-fluorotoluene | ~6.9-7.2 (m) | ~2.2 (d, ⁴J(H,F) ≈ 2-3 Hz) | The methyl group signal is expected to be a doublet due to coupling with the ortho fluorine atom. |
| 5-Chloro-2-fluorotoluene | ~6.9-7.2 (m) | ~2.2 (s) | Aromatic signals will differ from other isomers due to the different substitution pattern. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (δ, ppm) | -CH₃ Carbon (δ, ppm) | Key Differentiating Features |
| 2-Chloro-5-fluorotoluene | ~115-160 (multiple signals with C-F and C-Cl couplings) | ~15 | The number and splitting pattern of the aromatic signals will be unique. The carbon bearing the fluorine will show a large one-bond coupling constant (¹J(C,F)). |
| 2-Chloro-4-fluorotoluene | ~115-160 (multiple signals with C-F and C-Cl couplings) | ~15 | The chemical shifts and C-F coupling constants of the aromatic carbons will differ from the 2,5-isomer. |
| 4-Chloro-2-fluorotoluene | ~115-160 (multiple signals with C-F and C-Cl couplings) | ~14 (d, ³J(C,F)) | The methyl carbon may show a small coupling to the ortho fluorine. |
| 5-Chloro-2-fluorotoluene | ~115-160 (multiple signals with C-F and C-Cl couplings) | ~14 | The overall pattern of aromatic signals will be distinct. |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) | Key Differentiating Features |
| 2-Chloro-5-fluorotoluene | m/z 144/146 (approx. 3:1 ratio)[2][3] | 129/131 ([M-CH₃]⁺), 109 ([M-Cl]⁺), 96 ([M-HF-Cl]⁺) | The isotopic pattern of the molecular ion (M⁺ and M+2) is characteristic of a monochlorinated compound. The fragmentation pattern will be influenced by the positions of the substituents. |
| Isomers (e.g., 2-Chloro-4-fluorotoluene) | m/z 144/146 (approx. 3:1 ratio) | Similar to 2-Chloro-5-fluorotoluene, but relative intensities of fragment ions may differ. | While the major fragments may be the same, the relative abundance of these fragments can sometimes be used to differentiate between isomers. |
Experimental Protocols
Accurate and reproducible data are contingent upon meticulous experimental execution. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-Chloro-5-fluorotoluene derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogenous solution.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (adjust for sample concentration and solubility)
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the 2-Chloro-5-fluorotoluene derivative at a concentration of 1 mg/mL in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL for analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak (M⁺) and its isotopic pattern. For a compound containing one chlorine atom, an M+2 peak with approximately one-third the intensity of the M⁺ peak should be observed.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aromatic and halogenated compounds to confirm the structure.
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified 2-Chloro-5-fluorotoluene derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Slowly grow single crystals using one of the following methods:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the sample solution inside a larger sealed chamber containing a more volatile solvent in which the compound is less soluble.
-
Slow Cooling: Slowly cool a saturated solution of the compound.
-
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
Data Collection and Structure Refinement:
-
Instrument: Bruker APEX II CCD diffractometer (or equivalent) with Mo Kα radiation (λ = 0.71073 Å).
-
Data Collection: Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: Solve the crystal structure using direct methods (e.g., SHELXS).
-
Structure Refinement: Refine the structural model against the diffraction data using full-matrix least-squares on F² (e.g., SHELXL).
-
Validation: Validate the final structure using software such as PLATON and check for any inconsistencies or errors.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for validating the structure of a 2-Chloro-5-fluorotoluene derivative.
Caption: A general workflow for the synthesis, purification, and structural validation of a chemical compound.
Caption: A decision tree illustrating the use of spectroscopic data to differentiate between isomers.
References
A Comparative Guide to Analytical Standards for 2-Chloro-5-fluorotoluene
For researchers, scientists, and professionals in drug development, the quality and purity of analytical standards are paramount for accurate quantification and identification of substances. This guide provides a comprehensive comparison of commercially available analytical standards for 2-Chloro-5-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the performance of various standards, supported by experimental data and detailed methodologies, to assist in the selection of the most suitable standard for your analytical needs.
Comparison of Commercial Analytical Standards
2-Chloro-5-fluorotoluene is available from several chemical suppliers, primarily as a standard analytical grade. While a dedicated Certified Reference Material (CRM) for this specific compound is not readily found, high-purity standards suitable for most research and development applications are commercially available. The primary analytical method for purity assessment cited by suppliers is Gas Chromatography (GC).
Below is a summary of typical product specifications from various suppliers. It is important to note that these are general specifications and lot-to-lot variability is expected. For precise and regulated applications, obtaining a lot-specific Certificate of Analysis is crucial.
| Supplier/Product Grade | Purity Specification (by GC) | Appearance | Additional Information |
| Standard Analytical Grade (Typical) | ≥97.0%[1] or ≥98%[2] | Colorless to very pale yellow or green liquid[1][3] | Purity is typically determined by area percentage using Gas Chromatography with Flame Ionization Detection (GC-FID). |
| High-Purity Grade (Example) | ≥99% (by HPLC)[4] | Not specified | Offered by some suppliers, indicating a higher level of purification and potentially a more detailed characterization. |
It is important to distinguish between a standard analytical grade and a Certified Reference Material (CRM). A CRM is produced and certified in accordance with ISO 17034 and tested in a laboratory accredited to ISO/IEC 17025. While a CRM for 2-Chloro-5-fluorotoluene was not identified, CRMs for related isomers, such as 2-Chloro-4-fluorotoluene, are available and offer certified purity values with associated uncertainty, ensuring metrological traceability.
Experimental Protocols for Quality Assessment
The following sections detail the experimental methodologies for the key analytical techniques used to assess the purity and identity of 2-Chloro-5-fluorotoluene analytical standards.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is the most common technique for determining the purity of 2-Chloro-5-fluorotoluene and identifying volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
Typical GC-FID Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
Sample Preparation: Accurately weigh approximately 100 mg of the 2-Chloro-5-fluorotoluene standard and dissolve it in 10 mL of a suitable solvent, such as acetonitrile or dichloromethane.
Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For identification, the retention time of the main peak should match that of a known reference standard. When using a Mass Spectrometer, the obtained mass spectrum can be compared to a reference spectrum, such as the one available in the NIST database.
Impurity Profiling by GC-MS
GC-MS is a powerful tool for the identification of potential impurities. The mass spectrum of 2-Chloro-5-fluorotoluene is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its unambiguous identification.
Potential Impurities: Based on the synthesis of 2-Chloro-5-fluorotoluene, potential process-related impurities could include:
-
Isomeric impurities (e.g., other chloro-fluorotoluene isomers)
-
Unreacted starting materials
-
By-products from the synthesis process
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of 2-Chloro-5-fluorotoluene analytical standards.
Caption: Workflow for the analysis of 2-Chloro-5-fluorotoluene analytical standards.
Logical Relationship for Purity Determination
The determination of purity involves a series of logical steps to ensure the quality of the analytical standard.
Caption: Logical flow for verifying the purity of a 2-Chloro-5-fluorotoluene standard.
References
A Comparative Guide to the Regioselectivity of Electrophilic Substitution on 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the regioselectivity of electrophilic aromatic substitution reactions on 2-chloro-5-fluorotoluene. The analysis is based on the established principles of substituent effects, supported by available data for similar transformations.
Analysis of Substituent Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on 2-chloro-5-fluorotoluene is determined by the interplay of the three substituents: the methyl (-CH3) group, the chloro (-Cl) group, and the fluoro (-F) group. The available positions for substitution are C3, C4, and C6.
-
Methyl Group (-CH3) at C1: This is an activating group and an ortho, para-director due to positive inductive (+I) and hyperconjugation effects.[1][2] It strongly activates positions C2, C4, and C6. Since C2 is already substituted, it directs incoming electrophiles to C4 and C6.
-
Chloro Group (-Cl) at C2: This is a deactivating group, yet it is also an ortho, para-director.[2][3] Halogens are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[2] The resonance effect, however, directs substitution to the ortho (C3) and para (C6) positions relative to itself.
-
Fluoro Group (-F) at C5: Similar to the chloro group, the fluoro group is a deactivating ortho, para-director.[4] Fluorine's inductive effect (-I) is strong, but it can also donate electron density via resonance (+M) to the ortho (C4, C6) and para (C2) positions.[1][4]
Consolidated Effect: The directing effects of the substituents converge to favor specific positions:
-
Position C6: This position is the most favored. It is ortho to the activating methyl group, para to the directing fluoro group, and ortho to the directing chloro group. The powerful activating influence of the methyl group, reinforced by the directing effects of both halogens, makes this the most electronically enriched and sterically accessible position.
-
Position C4: This position is para to the activating methyl group and ortho to the fluoro group. However, it is meta to the chloro group, making it less favored than C6.
-
Position C3: This position is meta to both the methyl and fluoro groups, making it the most deactivated and least likely position for substitution.
The following diagram illustrates the logical relationship of these directing effects.
Comparison of Electrophilic Substitution Reactions
While specific experimental data for 2-chloro-5-fluorotoluene is sparse, the regioselectivity can be reliably predicted. The table below summarizes the expected major and minor products for common electrophilic aromatic substitution reactions. The distribution is based on the analysis of directing effects, with the C6 position being the primary site of attack.
| Reaction Type | Electrophile | Typical Reagents | Predicted Major Product (at C6) | Predicted Minor Product (at C4) |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-Chloro-5-fluoro-4-nitrotoluene | 2-Chloro-5-fluoro-6-nitrotoluene |
| Halogenation (Cl₂) | Cl⁺ | Cl₂ / AlCl₃ or FeCl₃ | 2,4-Dichloro-5-fluorotoluene | 2,6-Dichloro-5-fluorotoluene |
| Halogenation (Br₂) | Br⁺ | Br₂ / AlBr₃ or FeBr₃ | 4-Bromo-2-chloro-5-fluorotoluene | 6-Bromo-2-chloro-5-fluorotoluene |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Chloro-5-fluorotoluene-4-sulfonic acid | 2-Chloro-5-fluorotoluene-6-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | 1-(2-Chloro-4-fluoro-5-methylphenyl)ethanone |
Note: Friedel-Crafts reactions are sensitive to deactivating groups and may require harsher conditions or fail entirely.[5][6]
Representative Experimental Protocol: Nitration
This section provides a generalized protocol for the nitration of a substituted toluene, adapted for the specific case of 2-chloro-5-fluorotoluene. This protocol is illustrative and should be adapted based on laboratory safety standards and specific experimental goals.
Objective: To synthesize 2-chloro-5-fluoro-4-nitrotoluene via electrophilic nitration.
Materials:
-
2-Chloro-5-fluorotoluene (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (2.0 eq)
-
Concentrated Nitric Acid (70%) (1.1 eq)
-
Ice-water bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
Workflow Diagram:
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-fluorotoluene. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled starting material while stirring.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, keeping it cool. Add this nitrating mixture dropwise to the reaction flask via a dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-5-fluoro-4-nitrotoluene.
This guide serves as a predictive framework for understanding and planning electrophilic substitution reactions on 2-chloro-5-fluorotoluene, a valuable intermediate in pharmaceutical and agrochemical synthesis.[7]
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-fluorotoluene: A Procedural Guide
For immediate reference, 2-Chloro-5-fluorotoluene is a flammable and irritating halogenated organic compound. Proper disposal requires segregation as hazardous waste and adherence to specific safety protocols to mitigate risks to personnel and the environment.
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Chloro-5-fluorotoluene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to be familiar with the hazards associated with 2-Chloro-5-fluorotoluene. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]
In the event of a spill, immediately evacuate the area and remove all ignition sources.[1] Contain the spill using an inert absorbent material, such as sand or vermiculite, and collect it into a designated, labeled container for hazardous waste.[2]
Hazard Identification and Classification
2-Chloro-5-fluorotoluene is classified as a hazardous substance. The following table summarizes its primary hazards based on available safety data.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[3] | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |
| Skin Irritant | Causes skin irritation.[3] | ❗️ | Wear protective gloves. If on skin, wash with plenty of water. |
| Eye Irritant | Causes serious eye irritation.[3] | ❗️ | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritant | May cause respiratory irritation.[3] | ❗️ | Avoid breathing vapors. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Procedure
The proper disposal of 2-Chloro-5-fluorotoluene follows the established protocols for halogenated organic waste. These compounds require special handling due to their potential to form harmful byproducts if not disposed of correctly.
1. Waste Identification and Segregation:
- Identify the waste as a "halogenated organic compound."[4] This is because the molecule contains both chlorine and fluorine atoms.
- Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [5][6] Separate collection is essential as the disposal methods differ and mixing can lead to dangerous reactions and increased disposal costs.[6]
2. Waste Collection and Storage:
- Collect waste 2-Chloro-5-fluorotoluene in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
- The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "2-Chloro-5-fluorotoluene" as a constituent.[5]
- Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents.[1][5]
3. Arrange for Professional Disposal:
- Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[4]
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.[6]
- Provide the EHS office with accurate information about the waste composition.
4. Documentation:
- Maintain a log of the accumulated waste, including the chemical name and quantity. This is important for regulatory compliance and for the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 2-Chloro-5-fluorotoluene.
Caption: Workflow for the proper disposal of 2-Chloro-5-fluorotoluene.
This procedural guidance is intended to ensure the safe and compliant disposal of 2-Chloro-5-fluorotoluene. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-5-fluorotoluene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
2-Chloro-5-fluorotoluene is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment
A comprehensive PPE plan is the first line of defense when handling 2-Chloro-5-fluorotoluene. The following table summarizes the recommended PPE based on established safety standards for halogenated aromatic compounds.[2]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Protects against splashes and vapors which can cause serious eye damage.[2] Must meet ANSI Z87.1 standards. |
| Skin Protection | Chemical-Resistant Gloves | Prevents skin contact, which can lead to irritation.[2] Nitrile or Viton® gloves are recommended. Always check manufacturer's specific breakthrough time data. |
| Lab Coat or Chemical-Resistant Apron | Provides a barrier against spills and splashes. | |
| Closed-toe Shoes | Protects feet from spills. | |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | To be used in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a respirator is required to prevent inhalation of harmful vapors. For high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2] |
Operational and Handling Protocol
All work with 2-Chloro-5-fluorotoluene must be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents before introducing 2-Chloro-5-fluorotoluene.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing the Chemical: Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
Post-Reaction: Upon completion of the experiment, securely close all containers of 2-Chloro-5-fluorotoluene.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent injury and further contamination.
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbent material into a suitable, labeled container for hazardous waste disposal. Use a spark-proof tool for cleanup.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. A vapor-suppressing foam may be used to reduce vapors.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of 2-Chloro-5-fluorotoluene and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Halogenated organic waste must be segregated from non-halogenated waste.[2]
Waste Segregation and Disposal Workflow
Caption: Workflow for the safe disposal of 2-Chloro-5-fluorotoluene waste.
Detailed Disposal Steps:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing 2-Chloro-5-fluorotoluene in a designated, properly labeled, and sealed container specifically for halogenated organic waste.
-
Contaminated Materials: Collect all contaminated solid waste, such as gloves, absorbent materials, and pipette tips, in a separate, clearly labeled, and sealed container.
-
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-5-fluorotoluene," and any other components in the waste stream.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of 2-Chloro-5-fluorotoluene down the drain or in regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
